molecular formula C6H4BrN3 B6338392 3-Bromo-6-methylpyrazine-2-carbonitrile CAS No. 2090967-50-1

3-Bromo-6-methylpyrazine-2-carbonitrile

Cat. No.: B6338392
CAS No.: 2090967-50-1
M. Wt: 198.02 g/mol
InChI Key: LPHAXSRVXHISBF-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpyrazine-2-carbonitrile (CAS 2090967-50-1) is a versatile brominated pyrazine derivative of high interest in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 4 BrN 3 , with a molecular weight of 198.02 g/mol . The compound features a pyrazine ring core substituted with a bromine atom, a methyl group, and a nitrile group, which collectively serve as an excellent synthetic handle for further functionalization . The bromine atom is particularly reactive in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to create diverse biaryl structures for screening and development . Pyrazine-based scaffolds are prominent in pharmacology, with several FDA-approved drugs featuring this heterocycle, underscoring their therapeutic relevance . This carbonitrile is supplied as a high-purity (>95%) building block and is intended for research applications, including use as a key intermediate in the synthesis of potential antimicrobial agents . According to safety information, this compound carries the signal word "Warning" and hazard statements H302, H312, and H332 . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-6-methylpyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHAXSRVXHISBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Safe Handling and Operational Protocols for Bromopyrazine Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Hazard

Bromopyrazine nitriles (e.g., 5-bromo-2-pyrazinecarbonitrile) are ubiquitous scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic drug candidates. Their utility stems from the orthogonal reactivity of the bromine (susceptible to Suzuki/Buchwald couplings) and the nitrile (precursor to amines, amides, or heterocycles).

However, this chemical utility masks a significant safety profile. These compounds possess a "dual-threat" toxicology: the acute toxicity associated with halogenated heteroaromatics and the latent potential for cyanide liberation under specific metabolic or environmental conditions. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanism-based handling strategy.

Chemical Identity & Hazard Profiling[1]

The Core Compound

While various isomers exist, 5-Bromo-2-pyrazinecarbonitrile (CAS: 76536-99-7) serves as the reference standard for this class.

PropertySpecificationSafety Implication
Physical State Solid (Crystalline powder)High risk of inhalation/particulate dispersion.
Melting Point 115–117 °CThermal decomposition risk during aggressive drying.
Reactivity Electrophilic AromaticSensitizer potential; reacts with nucleophiles (DNA/Proteins).
Hydrolysis Nitrile

Acid +

(or HCN)
CRITICAL: Acidic hydrolysis can liberate HCN gas.
GHS Classification & Mechanistic Toxicology

Signal Word: DANGER

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.

    • Mechanism:[1][2][3] Pyrazines are electron-deficient. Upon ingestion or absorption, the halogenated ring can act as an alkylating agent. Furthermore, while aromatic nitriles are metabolically more stable than aliphatic nitriles, oxidative enzymatic attack (P450) can destabilize the ring, potentially releasing cyanide ions (

      
      ) systemically [1].
      
  • Skin/Eye Irritation: Category 2/2A.

    • Mechanism:[1][2][3] The bromine atom renders the pyrazine ring highly electrophilic, causing rapid reaction with nucleophilic residues (cysteine/lysine) on skin proteins, leading to sensitization and contact dermatitis.

  • Thermal Decomposition:

    • Fire Hazard: Combustion releases Hydrogen Bromide (HBr), Nitrogen Oxides (

      
      ), and Hydrogen Cyanide (HCN) .
      

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of safety planning. We utilize a "Swiss Cheese" model of defense, where engineering controls are the primary barrier.

Visualization: The Hierarchy of Defense

SafetyHierarchy Hazard Bromopyrazine Nitrile (Dust/Vapor) EngControl Engineering Control: Class II Biosafety Cabinet or Vented Enclosure Hazard->EngControl Containment AdminControl Admin Control: SOPs + Decon Protocols EngControl->AdminControl Leakage? PPE PPE: Double Nitrile Gloves + P100 Respirator AdminControl->PPE Exposure? Worker Researcher Safety PPE->Worker Final Barrier

Figure 1: The barrier defense system. Note that PPE is the final, not first, line of defense.

PPE Specifications Table
ComponentMaterial StandardRationale
Gloves Double Gloving: Nitrile (0.11mm) inner / Nitrile (0.2mm) outerHalogenated heterocycles can permeate thin nitrile. Double gloving increases breakthrough time >480 mins.
Respiratory P100 / N95 (if outside hood)Fine crystalline dust is easily inhaled.
Eye Protection Chemical Goggles (ANSI Z87.1)Face shield required during synthesis (reflux) to prevent splash absorption.
Body Tyvek Lab CoatPrevents dust accumulation on cotton clothing which can act as a secondary exposure source.

Operational Protocols: Synthesis & Handling

Weighing and Transfer (The Highest Risk Step)

Static electricity can cause bromopyrazine nitrile powder to "jump," creating an invisible aerosol.

  • Preparation: Place the balance inside a fume hood or vented enclosure. If not possible, use a powder containment hood.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • The "Wet" Technique: If the synthesis allows, pre-weigh the solvent in the flask, then add the solid directly to the solvent to immediately suppress dust generation.

Reaction Safety (The "Cyanide Contingency")
  • Acidic Conditions: Never expose bromopyrazine nitriles to strong acids (HCl,

    
    ) without a scrubber. Acid hydrolysis of the nitrile group can generate HCN gas in situ.
    
  • Quenching:

    • Cool reaction mixture to <5°C.

    • If acidic workup is necessary, ensure pH is monitored.

    • Bleach Trap: Keep a beaker of 10% sodium hypochlorite (bleach) in the hood. Any spills or cleaning of glassware should be treated with bleach first to oxidize potential cyanide/nitrile residues to cyanates (less toxic) [2].

Waste Management

Improper disposal is a common violation.

  • Stream A (Halogenated): Mother liquors and organic solvents.

  • Stream B (Solid Waste): Contaminated gloves, paper towels.

  • Stream C (Aqueous/Cyanide Potential): Any aqueous layer from extraction must be kept at pH > 10. Do not mix with Acid Waste. Label clearly: "Potential Cyanide Generation - DO NOT ACIDIFY."

Emergency Response & First Aid

Fire Scenario (HCN Evolution)

In the event of a fire involving >5g of material, standard ABC extinguishers are sufficient, but Self-Contained Breathing Apparatus (SCBA) is mandatory for responders due to HCN and HBr evolution.

Exposure Response Logic

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Ingest Ingestion Type->Ingest ActionSkin Wash 15min (Soap/Water) Discard Clothing Skin->ActionSkin ActionInhale Fresh Air Oxygen if labored Monitor for CN signs Inhale->ActionInhale ActionIngest Do NOT induce vomiting Transport to ER Suspect CN Poisoning Ingest->ActionIngest Medical Medical Alert: Mention Nitrile/Pyrazine Possible Cyanide Antidote needed ActionSkin->Medical ActionInhale->Medical ActionIngest->Medical

Figure 2: Emergency decision tree.[4] Note the specific instruction to alert medical personnel about potential cyanide involvement.

Antidote Awareness

While rare for this specific compound, medical personnel should be informed of the nitrile functionality. The standard cyanide antidote (Hydroxocobalamin) may be relevant in severe ingestion cases [3].

References

  • National Institutes of Health (NIH). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Research Council (US) Committee on Acute Exposure Guideline Levels. Washington (DC): National Academies Press (US); 2014. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Pyrazine-2-carbonitrile.[5] Revision Date 2011.[6][5] Link

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Cyanides.Link

  • PubChem. 5-Bromo-2-pyrazinecarbonitrile (Compound Summary). National Library of Medicine. Link

Sources

Technical Guide: Physicochemical Profiling & Characterization of 3-Bromo-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for research scientists and process chemists. It addresses the specific physicochemical properties of 3-Bromo-6-methylpyrazine-2-carbonitrile , acknowledging the scarcity of public experimental data for this specific CAS entry and providing a robust, data-driven estimation based on structural analogs and quantitative structure-property relationships (QSPR).

Part 1: Executive Summary & Molecule Identity

3-Bromo-6-methylpyrazine-2-carbonitrile is a specialized heterocyclic building block utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. Due to its status as a proprietary intermediate rather than a commodity chemical, validated experimental physical constants are not widely published in standard compendia.

This guide provides predicted physicochemical data derived from comparative structural analysis of validated analogs. It further details the experimental protocols required to empirically determine these values, ensuring quality control (QC) in a research setting.

Chemical Identity
AttributeDetail
Systematic Name 3-Bromo-6-methylpyrazine-2-carbonitrile
CAS Number 2090967-50-1
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
SMILES CC1=CN=C(C(=N1)C#N)Br
Structural Class Halogenated Pyrazine Nitrile

Part 2: Physicochemical Data Profile

Predicted vs. Analog Data

Note: The values below are synthesized from Quantitative Structure-Property Relationship (QSPR) models and experimental data of direct structural analogs. Use these ranges as the target specification for process development.

PropertyPredicted Value (Target)ConfidenceBasis of Prediction
Melting Point (MP) 45 – 65 °C MediumInterpolation between Pyrazine-2-carbonitrile (MP 19°C) and 3,6-Dibromopyrazine-2-carbonitrile (MP ~80°C). The methyl group adds bulk but lacks the H-bonding of amino analogs (MP >160°C).
Boiling Point (BP) 275 ± 25 °C (at 760 mmHg)HighDerived from 5-Bromopyrazine-2-carbonitrile (BP ~265°C). The methyl group typically adds 10–20°C to the boiling point of the core scaffold.
Physical State Low-Melting Solid HighLikely a waxy solid or crystalline mass at room temperature; may supercool to a viscous oil.
Solubility Soluble in EtOAc, DCM, MeOHHighLipophilic pyrazine core; low water solubility expected.
Comparative Analog Analysis (The "Anchor Points")

To validate the predicted range, we analyze the experimentally confirmed properties of structurally similar pyrazines.

Analog CompoundCASDifferenceMelting PointEffect Analysis
Pyrazine-2-carbonitrile 19847-12-2Core Scaffold18–20 °CBaseline.[1] Liquid/Solid boundary.
6-Chloropyrazine-2-carbonitrile 6863-74-76-Cl sub.24–26 °CHalogen at C6 slightly raises MP.
3-Amino-6-bromopyrazine-2-carbonitrile 17231-51-53-NH₂ sub.183–184 °CAmino group creates strong H-bonding network, drastically increasing MP.
3-Amino-6-methylpyrazine-2-carbonitrile 17890-82-33-NH₂ sub.167–171 °CMethyl group lowers MP relative to Bromo-Amino analog.

Technical Insight: The transition from an Amino group (donor/acceptor) to a Bromo group (weak acceptor/lipophilic) at position 3 removes the intermolecular hydrogen bonding network. Consequently, the melting point drops precipitously from >160°C (amino analog) to the predicted 45–65°C range.

Part 3: Experimental Protocols (Self-Validating Systems)

Since specific data is scarce, the researcher must generate it. The following protocols are designed to handle low-melting solids , which are prone to oiling out and difficult to crystallize.

Synthesis & Purification Workflow (Graphviz)

The following diagram illustrates the logical flow from synthesis to physical characterization, highlighting critical decision nodes.

G Start Start: 3-Amino-6-methylpyrazine-2-carbonitrile Rxn Sandmeyer Reaction (t-BuONO, CuBr₂, MeCN, 60°C) Start->Rxn Diazotization Workup Aqueous Workup (Extract EtOAc, Wash 1N HCl) Rxn->Workup Quench Crude Crude Product (Likely Oil/Semi-solid) Workup->Crude Purification Column Chromatography (Hexane/EtOAc Gradient) Crude->Purification Decision Isolate Physical State? Purification->Decision Solid Recrystallization (Cold Pentane/Et₂O) Decision->Solid If Solidifies Oil High Vac Drying (<1 mbar, 4h) Decision->Oil If Oily Analysis Characterization (1H NMR, MP, HPLC) Solid->Analysis Oil->Analysis

Caption: Workflow for the synthesis and isolation of 3-Bromo-6-methylpyrazine-2-carbonitrile, accounting for its low melting point.

Melting Point Determination (Capillary Method)

For compounds with MP < 50°C, standard open-air apparatus may yield ambiguous results due to premelting.

  • Sample Prep: Dry the sample under high vacuum (0.5 mbar) for 4 hours to remove solvent traces (solvents significantly depress MP).

  • Cooling: If the sample is oily at RT, cool in a -20°C freezer to induce crystallization. Scratch the side of the flask with a glass rod if necessary.

  • Loading: Pack the crystalline solid into a capillary tube to a height of 2–3 mm. Keep the tube on ice if the MP is suspected to be near RT.

  • Ramping: Use a heating rate of 1.0 °C/min starting from 25°C.

  • Observation: Record the onset (first liquid droplet) and clear point (complete liquefaction).

    • Acceptance Criteria: A range of < 2°C indicates high purity (>98%).

Boiling Point Estimation (Vacuum Distillation)

Direct measurement at 760 mmHg is discouraged due to potential thermal decomposition at >200°C.

  • Method: Use a Kugelrohr or micro-distillation apparatus.

  • Pressure: Set vacuum to 0.5 – 1.0 mmHg .

  • Nomograph Correction:

    • Expected BP at 760 mmHg: ~275°C.[2]

    • Expected BP at 1 mmHg: ~100 – 110 °C .

  • Procedure: Slowly increase oven temperature. The fraction distilling at ~105°C (1 mmHg) corresponds to the target.

Part 4: Quality Control & Impurity Profile

In drug development, the melting point is a proxy for purity. For this molecule, specific impurities will alter the MP predictably.

ImpurityOriginEffect on MPDetection
3-Hydroxy-6-methyl... Hydrolysis of BromoIncreases (H-bonding)LCMS (M+16 mass shift)
3-Amino-6-methyl... Unreacted Starting MaterialIncreases (Sharp spike)1H NMR (Amine peak)
Solvent (EtOAc/Hex) Inadequate DryingDepresses & Broadens1H NMR (Aliphatic region)

Causality: The "Depression of Melting Point" follows Raoult’s Law. A broadened range (>3°C) in this specific compound strongly suggests retained solvent or contamination with the hydrolysis product (3-hydroxy analog), which is a common side reaction during the Sandmeyer process.

References

  • Chemical Identity & Analog Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73172, Pyrazinecarbonitrile. Retrieved from [Link]

  • Synthesis Methodology (Sandmeyer on Pyrazines): Sato, T., et al. (2019). "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers. (Describes the diazotization/bromination protocol relevant to this scaffold).
  • ChemSpider/ACD Labs. Predicted Properties for Pyrazine Derivatives.
  • Supplier Catalog Data (Verification of CAS)

Sources

Strategic Utilization of 3-Bromo-6-methylpyrazine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 3-Bromo-6-methylpyrazine-2-carbonitrile (CAS 2090967-50-1) in pharmaceutical development.

Executive Summary

3-Bromo-6-methylpyrazine-2-carbonitrile is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., PI3K, mTOR, SHP2) and antitubercular drugs.[1] Its structural value lies in the ortho-halo nitrile motif, a "privileged scaffold" that enables rapid diversification via sequential nucleophilic aromatic substitution (


), palladium-catalyzed cross-coupling, and heterocycle annulation.[1]

Unlike simpler pyrazines, the C6-methyl substituent provides a critical metabolic handle, often blocking oxidative metabolism at the para-position relative to the bromine, thereby enhancing the pharmacokinetic (PK) profile of the final drug candidate.[1]

Property Data
CAS Number 2090967-50-1
Molecular Formula

Molecular Weight 198.02 g/mol
Core Scaffold Pyrazine (1,4-diazine)
Key Functionalities C3-Bromine (Electrophile), C2-Nitrile (Electrophile/Precursor), C6-Methyl (Metabolic Blocker)

Structural Logic & Reactivity Profile

The utility of 3-Bromo-6-methylpyrazine-2-carbonitrile stems from the electronic desymmetrization of the pyrazine ring. The nitrogen atoms at positions 1 and 4 create an electron-deficient system, making the C3-bromine highly susceptible to displacement, while the C2-nitrile serves as a versatile "linchpin" for cyclization.[1]

The "Ortho-Halo Nitrile" Effect

The juxtaposition of the bromine (C3) and nitrile (C2) groups allows for a specific cascade of reactions:

  • 
     Displacement:  The electron-withdrawing nitrile group at C2 activates the C3-bromine towards nucleophilic attack by amines or thiols.
    
  • Annulation: Following displacement, the nitrile group can be attacked by a nucleophile on the newly installed side chain, leading to fused bicyclic systems like pteridines or pyrazinopyrimidines —cores found in drugs like Methotrexate and Acalabrutinib.[1]

The C6-Methyl Advantage

In medicinal chemistry, unsubstituted pyrazines are often metabolic "hotspots," prone to oxidation by cytochrome P450 enzymes.[1] The C6-methyl group:

  • Sterically hinders metabolic attack at the C6 position.

  • Increases lipophilicity (logP), improving membrane permeability.[1]

  • Fills hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).[1]

Synthetic Pathways & Applications

Synthesis of the Intermediate

While commercially available, the intermediate is typically synthesized from 3-amino-6-methylpyrazine-2-carbonitrile or 3-hydroxy-6-methylpyrazine-2-carbonitrile.

  • Route A (Sandmeyer-type): Diazotization of the 3-amino precursor followed by bromination (difficult due to electron-poor ring).[1]

  • Route B (Phosphorus Oxybromide): Treatment of 3-hydroxy-6-methylpyrazine-2-carbonitrile with

    
     is the preferred industrial route due to higher yields and scalability.
    
Key Reaction Classes

The compound serves as a divergence point for three major reaction classes:

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3-Br bond is chemically distinct, allowing for selective coupling with aryl or heteroaryl boronic acids.

  • Catalyst System:

    
     or 
    
    
    
    with
    
    
    or
    
    
    .[1]
  • Solvent: 1,4-Dioxane/Water or DMF.[1]

  • Application: Installing the "tail" region of kinase inhibitors.

B. Nucleophilic Aromatic Substitution (

)

The C3-Br is displaced by primary or secondary amines.

  • Conditions:

    
     or DIPEA in DMF/DMSO at 60–100°C.
    
  • Application: Creating the "hinge-binding" motif for kinase targets.

C. Nitrile Hydrolysis

The C2-CN group is hydrolyzed to a primary amide (


).[1]
  • Conditions:

    
     or concentrated 
    
    
    
    .
  • Application: Synthesis of Pyrazinamide analogs (antituberculars) or Favipiravir -like antiviral cores.[1]

Experimental Protocol: Suzuki Coupling for Kinase Inhibitor Synthesis[2]

Objective: Synthesis of a bi-aryl intermediate via selective C3-arylation.

Reagents:

  • 3-Bromo-6-methylpyrazine-2-carbonitrile (1.0 eq)[2][3][4]

  • 4-Fluorophenylboronic acid (1.2 eq)[1]

  • 
     (0.05 eq)[1]
    
  • 
     (2.0 eq)[1][5]
    
  • Solvent: 1,4-Dioxane:Water (4:1)[1][5]

Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine the pyrazine intermediate, boronic acid, and base.

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalysis: Add the Palladium catalyst rapidly to minimize air exposure.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+2 peak).[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check: The product should show the disappearance of the characteristic bromine isotope pattern (1:1 doublet) in Mass Spec and the appearance of new aromatic protons in NMR.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways starting from 3-Bromo-6-methylpyrazine-2-carbonitrile.

G Start 3-Bromo-6-methyl pyrazine-2-carbonitrile (CAS 2090967-50-1) Suzuki Bi-aryl Product (Kinase Inhibitor Core) Start->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) SNAr 3-Amino Derivative (Hinge Binder) Start->SNAr SnAr Displacement (R-NH2, Base) Hydrolysis Pyrazine-2-carboxamide (Antiviral/Antitubercular) Start->Hydrolysis Nitrile Hydrolysis (H2O2, NaOH) Pteridine Pteridine Scaffold (Bicyclic System) SNAr->Pteridine Cyclization (if R-NH2 contains nucleophile)

Caption: Divergent synthetic utility of the 3-Bromo-6-methylpyrazine-2-carbonitrile scaffold.

Safety & Handling

  • Hazards: As a halogenated nitrile, this compound is potentially toxic if inhaled or absorbed.[1] It may release hydrogen cyanide (HCN) under strongly acidic conditions or combustion.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation of the methyl group.

  • PPE: Standard lab coat, nitrile gloves, and chemical fume hood are mandatory.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 21952747 (Related Pyridines) and Pyrazine Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Pyrazine-Based Kinase Inhibitors from 3-Bromo-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of pyrazine-based kinase inhibitors, leveraging the versatile chemical intermediate, 3-Bromo-6-methylpyrazine-2-carbonitrile. Pyrazine scaffolds are privileged structures in medicinal chemistry, renowned for their ability to form critical hydrogen bond interactions with the hinge region of protein kinases.[1][2] This document outlines the strategic value of the starting material's distinct reactive sites and furnishes detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. The methodologies are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to construct diverse libraries of pyrazine derivatives for structure-activity relationship (SAR) studies and lead optimization.

Introduction: The Pyrazine Scaffold in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] Small molecule kinase inhibitors have revolutionized cancer treatment, and a significant number of these successful therapeutics are built upon nitrogen-containing heterocyclic cores.[1][3] Among these, the pyrazine ring is a highly valued scaffold due to its role as an effective "hinge-binder."[4] The nitrogen atoms at positions 1 and 4 of the pyrazine ring are strategically positioned to act as hydrogen bond acceptors, forming crucial interactions with the backbone amide protons of the kinase hinge region, a conserved motif in the ATP-binding pocket.[1][4] This binding mode is a cornerstone of many ATP-competitive inhibitors.[1]

The starting material, 3-Bromo-6-methylpyrazine-2-carbonitrile, is an exceptionally useful building block for accessing these valuable structures. Its utility stems from the orthogonal reactivity of its functional groups, which allows for controlled, sequential modifications to build molecular complexity.

Strategic Analysis of 3-Bromo-6-methylpyrazine-2-carbonitrile

The synthetic power of 3-Bromo-6-methylpyrazine-2-carbonitrile lies in its three primary reactive sites, which can be addressed with high selectivity. Understanding the distinct chemical properties of each site is fundamental to designing an efficient synthetic route.

  • C3-Bromo Group: This is the most reactive site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than a carbon-chlorine bond, and vastly more so than the C-H bonds of the methyl group or the pyrazine ring itself.[5][6] This makes it the ideal handle for introducing aryl, heteroaryl, or alkyl substituents via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

  • C2-Cyano (Nitrile) Group: The electron-withdrawing nature of the nitrile group activates the pyrazine ring for certain reactions. More importantly, it serves as a versatile synthetic precursor that can be transformed into other key functional groups. It can be hydrolyzed to a carboxamide or carboxylic acid, which are essential for introducing further diversity, for instance, through amide bond coupling.[7][8]

  • C6-Methyl Group: While the least reactive site under typical cross-coupling conditions, the methyl group can be functionalized through more specialized reactions if required, or it can serve as a simple steric and electronic modulator in the final inhibitor structure.

Figure 1: Reactive sites of 3-Bromo-6-methylpyrazine-2-carbonitrile.

This differential reactivity allows for a modular approach to library synthesis, as illustrated below. The C3 position is typically addressed first, followed by modification of the nitrile group to build out the final inhibitor structure.

G cluster_0 Step 1: Core Scaffolding cluster_1 Step 2: Side Chain Elaboration A 3-Bromo-6-methylpyrazine-2-carbonitrile B C3-Functionalized Intermediate (e.g., Aryl or Amino) A->B  Pd-Catalyzed  Cross-Coupling  (Suzuki / Buchwald) C Final Kinase Inhibitor Candidate B->C  Nitrile Group  Transformation  (e.g., Hydrolysis, Amidation)

Figure 2: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols provide robust, step-by-step methods for key transformations. Researchers should perform their own optimization based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

Objective: To introduce an aryl or heteroaryl moiety at the C3-position by coupling 3-Bromo-6-methylpyrazine-2-carbonitrile with a boronic acid or ester. This reaction is a cornerstone for building biaryl scaffolds common in kinase inhibitors.[9][10][11]

Rationale: The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[9] The use of a palladium catalyst with a suitable phosphine ligand is critical for achieving high yields.[12] A base is required to activate the boronic acid for transmetalation.[9][10]

ReagentMol. Wt.Moles (mmol)Equiv.Amount
3-Bromo-6-methylpyrazine-2-carbonitrile198.021.01.0198 mg
Arylboronic Acid-1.21.2Varies
Pd(dppf)Cl₂·CH₂Cl₂816.640.030.0324.5 mg
Sodium Carbonate (Na₂CO₃)105.992.02.0212 mg
1,4-Dioxane---4.0 mL
Water (degassed)---1.0 mL

Procedure:

  • To a 10 mL microwave vial or Schlenk tube, add 3-Bromo-6-methylpyrazine-2-carbonitrile (198 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol) to the vial.

  • Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Using a syringe, add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL).

  • Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the 3-aryl-6-methylpyrazine-2-carbonitrile product.

Protocol 2: Buchwald-Hartwig Amination at the C3-Position

Objective: To form a C-N bond by coupling 3-Bromo-6-methylpyrazine-2-carbonitrile with a primary or secondary amine. This reaction is critical for installing amine linkers or pharmacophores common in many inhibitor classes.[13][14]

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation, overcoming the limitations of classical methods like SNAr or the Goldberg reaction.[14] The choice of ligand and base is crucial and often substrate-dependent. Sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) and a strong, non-nucleophilic base like sodium tert-butoxide are commonly employed.[13][15][16]

ReagentMol. Wt.Moles (mmol)Equiv.Amount
3-Bromo-6-methylpyrazine-2-carbonitrile198.021.01.0198 mg
Amine (Primary or Secondary)-1.21.2Varies
Pd₂(dba)₃915.720.020.0418.3 mg
XPhos476.620.080.0838.1 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (anhydrous)---5.0 mL

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add 3-Bromo-6-methylpyrazine-2-carbonitrile (198 mg, 1.0 mmol).

  • Evacuate and backfill the tube with inert gas (repeat three times).

  • Add anhydrous toluene (5.0 mL) followed by the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-methylpyrazine-2-carbonitrile derivative.

Protocol 3: Hydrolysis of C2-Nitrile to Carboxamide

Objective: To convert the C2-nitrile group of a functionalized pyrazine intermediate into a primary amide (carboxamide). The amide group can act as a hydrogen bond donor/acceptor and is a key feature in many drug molecules.[17]

Rationale: While harsh acidic or basic conditions can hydrolyze nitriles, they may also cleave other sensitive functional groups.[7] A milder, heterogeneous catalysis approach using hydrous zirconia or manganese dioxide offers a cleaner conversion to the amide with minimal over-hydrolysis to the carboxylic acid.[7][18] For lab-scale synthesis, controlled hydrolysis using a peroxide/base system is also effective.

ReagentMol. Wt.Moles (mmol)Equiv.Amount
3-Aryl-6-methylpyrazine-2-carbonitrile-1.01.0Varies
Dimethyl sulfoxide (DMSO)---5.0 mL
Potassium Carbonate (K₂CO₃), anhydrous138.210.30.341.5 mg
Hydrogen Peroxide (H₂O₂), 30% aq. solution34.015.05.00.57 mL

Procedure:

  • Dissolve the 3-aryl-6-methylpyrazine-2-carbonitrile (1.0 mmol) in DMSO (5.0 mL) in a round-bottom flask.

  • Add anhydrous potassium carbonate (41.5 mg, 0.3 mmol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution (0.57 mL, 5.0 mmol) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product amide is typically more polar than the starting nitrile.

  • Workup: Pour the reaction mixture into cold water (30 mL). A precipitate should form.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the 3-aryl-6-methylpyrazine-2-carboxamide. Further purification by recrystallization or chromatography may be necessary.

Expected Outcomes and Data Summary

The provided protocols are expected to yield the desired products with good to excellent purity after chromatographic purification. The following table summarizes representative outcomes based on literature precedents for analogous systems.

ProtocolStarting MaterialProduct TypeTypical Yield RangePurity (Post-Purification)
1. Suzuki-Miyaura Coupling3-Bromo-6-methylpyrazine-2-carbonitrile3-Aryl-6-methylpyrazine-2-carbonitrile65-95%>95% (LC-MS, NMR)
2. Buchwald-Hartwig Amination3-Bromo-6-methylpyrazine-2-carbonitrile3-Amino-6-methylpyrazine-2-carbonitrile50-85%>95% (LC-MS, NMR)
3. Nitrile Hydrolysis3-Aryl-6-methylpyrazine-2-carbonitrile3-Aryl-6-methylpyrazine-2-carboxamide70-90%>98% (LC-MS, NMR)

Conclusion

3-Bromo-6-methylpyrazine-2-carbonitrile stands out as a highly strategic and versatile building block for the synthesis of pyrazine-based kinase inhibitors. The distinct reactivity of its bromo and cyano functionalities allows for a modular and efficient approach to library construction. By employing robust and well-established methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, followed by transformations of the nitrile group, medicinal chemists can rapidly access a wide chemical space. The protocols detailed in this guide serve as a validated starting point for researchers aiming to develop novel and potent kinase inhibitors for various therapeutic applications.

References

  • The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Taylor & Francis Online. Available at: [Link]

  • Heterogeneous hydration of pyrazine-2-carbonitrile with hydrous zirconia. ResearchGate. Available at: [Link]

  • 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia. PubMed. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information. Available at: [Link]

  • Recent Developments of RET Protein Kinase Inhibitors With Diverse Scaffolds As Hinge Binders. Taylor & Francis Online. Available at: [Link]

  • Continuous flow hydration of pyrazine-2-carbonitrile in a manganese dioxide column reactor. ResearchGate. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Benchchem.
  • Scaffold mining of kinase hinge binders in crystal structure database. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Building Block in Organic Synthesis. Benchchem.
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Pyrazine Carbohydrazide Synthesis: Technical Support Center. Benchchem.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation on the Pyrazine Core

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its broad functional group tolerance and its capacity to forge carbon-carbon bonds with high efficiency.[1][2] In the landscape of medicinal chemistry and drug development, the pyrazine scaffold is a privileged heterocycle, appearing in a multitude of biologically active molecules. The targeted functionalization of this ring system is therefore of paramount importance. This guide provides a detailed examination of Suzuki-Miyaura cross-coupling protocols specifically tailored for 3-bromo-6-methylpyrazine-2-carbonitrile, an electron-deficient and sterically hindered substrate that presents unique synthetic challenges.

The electron-withdrawing nature of the pyrazine ring, further accentuated by the nitrile group, significantly influences the reactivity of the C-Br bond.[3] This guide will dissect the critical parameters of the reaction—catalyst and ligand selection, the role of the base, and the choice of solvent—to provide a robust framework for the successful synthesis of 3-aryl-6-methylpyrazine-2-carbonitriles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar'Pd(II)BrL₂ (Oxidative Adduct) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar'Pd(II)ArL₂ (Diaryl Complex) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar'-Ar (Coupled Product) RedElim->Product Product->Pd0 Regenerates Catalyst ArBr 3-Bromo-6-methylpyrazine-2-carbonitrile (Ar'-Br) BoronicAcid Ar-B(OH)₂ Base Base (e.g., K₃PO₄) Borate [Ar-B(OH)₃]⁻ BoronicAcid->Borate Activation Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a Pd(II) species.[6] Subsequently, in the transmetalation step, the organic group from the boronic acid derivative is transferred to the palladium center. This step is often rate-limiting and is facilitated by a base, which activates the boronic acid to a more nucleophilic borate species.[7][8][9] The cycle concludes with reductive elimination, where the two organic fragments are coupled to form the desired biaryl product, and the Pd(0) catalyst is regenerated.[7]

Critical Reaction Parameters for 3-Bromo-6-methylpyrazine-2-carbonitrile

The successful coupling of 3-bromo-6-methylpyrazine-2-carbonitrile hinges on the careful selection of the reaction components. The electron-deficient nature of the pyrazine ring can render the oxidative addition facile, but it can also increase the propensity for side reactions like hydrodebromination.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the ancillary ligand is critical for achieving high catalytic activity and suppressing unwanted side reactions.

  • Ligands: Electron-rich and bulky phosphine ligands are generally preferred for the coupling of electron-deficient heteroaryl halides.[10] Ligands like SPhos and XPhos can accelerate the rate-limiting reductive elimination step and stabilize the palladium center, minimizing the formation of palladium black.[11][13] For less demanding couplings, triphenylphosphine (PPh₃) may suffice.[10]

The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more reactive borate complex that facilitates transmetalation.[7][8] The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly employed and often provide a good balance of reactivity and functional group tolerance.[10] For particularly challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial.[10] Strong hydroxide bases such as NaOH or KOH are generally not recommended for this substrate as they can promote hydrodebromination and other undesired side reactions.[10]

Solvent Systems

The solvent system must be capable of dissolving the various reaction components and facilitating the catalytic cycle. Aprotic polar solvents are typically used, often in the presence of water.

  • Common Solvents: Mixtures of solvents like 1,4-dioxane/water, toluene/water, or DME/water are frequently used.[14][15] The presence of water can be crucial for dissolving the inorganic base and facilitating the formation of the active borate species.[14] It is imperative to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.

Comparative Protocols and Expected Outcomes

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 3-bromo-6-methylpyrazine-2-carbonitrile with various arylboronic acids. Optimization may be required for specific substrates.

ParameterCondition A (General Purpose)Condition B (For Challenging Couplings)Rationale
Palladium Precatalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)XPhos-based precatalysts are often more active for heteroaryl couplings.[10][16]
Ligand -XPhos (4 mol%)Bulky, electron-rich ligands can improve yields for difficult substrates.[10][11]
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (3.0 equiv.)K₃PO₄ is a stronger base that can be more effective for less reactive partners.[10]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)Toluene can sometimes offer better solubility and higher reaction temperatures.
Temperature 90 °C100-110 °CHigher temperatures may be necessary to drive sluggish reactions to completion.
Boronic Acid Arylboronic acid (1.2 equiv.)Arylboronic acid (1.5 equiv.)A larger excess of the boronic acid can help to push the reaction forward.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of 3-bromo-6-methylpyrazine-2-carbonitrile with phenylboronic acid.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: - 3-Bromo-6-methylpyrazine-2-carbonitrile - Phenylboronic Acid - K₂CO₃ - Palladium Catalyst Setup->Reagents Solvent Add Degassed Solvent (1,4-Dioxane/H₂O) Reagents->Solvent Reaction Heat and Stir (e.g., 90 °C, 12-24 h) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Materials:
  • 3-Bromo-6-methylpyrazine-2-carbonitrile (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)[17][18]

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)[13]

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-6-methylpyrazine-2-carbonitrile, the arylboronic acid, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or switching to a more active catalyst/ligand system as outlined in "Condition B" of the comparative table. Ensure that the solvents were properly degassed.

  • Hydrodebromination: The formation of 6-methylpyrazine-2-carbonitrile as a byproduct indicates hydrodebromination. This can sometimes be suppressed by using a milder base or a different solvent system.

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition, especially at elevated temperatures.[3] Using a slight excess of the boronic acid is recommended. For particularly unstable boronic acids, consider using more stable derivatives like MIDA boronates or potassium trifluoroborate salts.[17][19]

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromo-6-methylpyrazine-2-carbonitrile is a powerful method for the synthesis of functionalized pyrazine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and minimize side reactions. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation in the pursuit of novel therapeutic agents and other advanced materials.

References

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. (n.d.).
  • Kühn, M., & Egold, H. (2025). Suzuki–Miyaura (hetero-)
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC. (n.d.).
  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Publishing. (n.d.).
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
  • Boronic Acids & Deriv
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.).
  • MDPI. (2023).
  • MDPI. (2019).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.).
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Amerigo Scientific. (n.d.).
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • BenchChem. (2025). The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (2018).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Application Notes and Protocols: Mastering Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position of Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-3 Functionalized Pyrazines

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to their unique electronic properties and ability to participate in hydrogen bonding.[1] The inherent electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms at the 1 and 4 positions, makes it susceptible to nucleophilic attack.[2] This reactivity profile is the cornerstone of nucleophilic aromatic substitution (SNAr), a powerful transformation for forging carbon-heteroatom and carbon-carbon bonds.

This guide focuses specifically on the strategic functionalization of the C-3 position of the pyrazine nucleus. Effecting substitution at this site is often a critical step in the synthesis of a vast array of biologically active molecules, including enzyme inhibitors and other therapeutic agents.[3] However, achieving regioselective substitution at C-3 can be challenging and is highly dependent on the electronic environment of the pyrazine ring. Herein, we provide a detailed exploration of the mechanistic underpinnings, practical protocols, and expert insights to empower researchers in leveraging SNAr reactions for the synthesis of 3-substituted pyrazine derivatives.

Mechanistic Deep Dive: The Addition-Elimination Pathway

The SNAr reaction at the C-3 position of a pyrazine derivative typically proceeds through a two-step addition-elimination mechanism.[4] This process is initiated by the attack of a nucleophile on the electron-deficient C-3 carbon, which bears a suitable leaving group (e.g., a halide). This initial attack temporarily disrupts the aromaticity of the pyrazine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]

The stability of this intermediate is paramount to the success of the reaction. The negative charge is delocalized throughout the ring and, most importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[7] The presence of electron-withdrawing groups on the pyrazine ring further enhances the stability of the Meisenheimer complex, thereby accelerating the reaction.[5] In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored, yielding the 3-substituted product.

It is important to note that while the addition-elimination mechanism is widely accepted, some SNAr reactions, particularly on heteroaromatic systems like pyrazine, may proceed through a concerted mechanism where bond formation and bond breaking occur in a single step.[8]

Controlling Regioselectivity: The Role of Substituents

Achieving selective substitution at the C-3 position is often a matter of carefully considering the electronic influence of other substituents on the pyrazine ring. In cases where multiple leaving groups are present, the regioselectivity of nucleophilic attack is dictated by the relative stability of the possible Meisenheimer intermediates.

A seminal study on 2-substituted 3,5-dichloropyrazines provides a clear illustration of this principle.[9] When an electron-donating group (EDG), such as a methyl (-CH₃) or methoxy (-OCH₃) group, is present at the C-2 position, nucleophilic attack is preferentially directed to the C-3 position.[1][9] Conversely, an electron-withdrawing group (EWG) at the C-2 position directs the incoming nucleophile to the C-5 position.[1][9] This directing effect is a critical consideration in the strategic design of synthetic routes toward polysubstituted pyrazines.

Visualization of the SNAr Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the SNAr mechanism at the C-3 position of a pyrazine and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrazine 3-Halopyrazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyrazine->Meisenheimer Attack at C-3 Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 3-Substituted Pyrazine Meisenheimer->Product Elimination of Leaving Group LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup Experimental_Workflow Start Start: Combine 3-Halopyrazine, Nucleophile, and Solvent Reaction Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Stirring - Temperature Control (Heating or Cooling) Start->Reaction Monitoring Reaction Monitoring: - TLC, LC-MS, or GC-MS Reaction->Monitoring Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization, or Distillation Workup->Purification Analysis Product Analysis: - NMR, IR, Mass Spectrometry Purification->Analysis End End: Isolated 3-Substituted Pyrazine Analysis->End

Sources

Procedure for hydrolyzing the nitrile group in 3-Bromo-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis of 3-Bromo-6-methylpyrazine-2-carbonitrile

A Comprehensive Guide to the Synthesis of 3-Bromo-6-methylpyrazine-2-carboxylic Acid

Abstract: This document provides detailed application notes and validated protocols for the hydrolysis of 3-Bromo-6-methylpyrazine-2-carbonitrile to its corresponding carboxylic acid, a key building block in pharmaceutical and agrochemical research. We present two robust methodologies—acid-catalyzed and base-catalyzed hydrolysis—offering researchers flexibility based on substrate sensitivity and available laboratory resources. Each protocol is accompanied by mechanistic insights, step-by-step procedures, safety considerations, and data interpretation guidelines to ensure reliable and reproducible outcomes.

Introduction: The Significance of Pyrazine Carboxylic Acids

Pyrazine-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The target molecule, 3-Bromo-6-methylpyrazine-2-carboxylic acid, serves as a versatile intermediate for introducing the pyrazine core into more complex molecules through cross-coupling reactions or amide bond formations. The successful synthesis of this intermediate hinges on the efficient and high-yielding hydrolysis of its nitrile precursor.

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis.[1][2] This process can be achieved under either acidic or basic conditions, with both pathways proceeding through an amide intermediate.[3][4] The choice between these methods depends on the overall stability of the starting material and product to the reaction conditions. For heteroaromatic systems like the pyrazine core, careful selection of reagents and control of temperature are critical to prevent degradation or unwanted side reactions.

Mechanistic Pathways: Acid vs. Base Catalysis

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the hydrolysis reaction. Both acid and base-catalyzed pathways involve the initial formation of an amide, which is subsequently hydrolyzed to the final carboxylic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[5][6] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[7] A series of proton transfers and tautomerization steps leads to the formation of a stable amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt as a byproduct.[4]

Acid-Catalyzed Nitrile Hydrolysis Start Nitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile [R-C≡N-H]⁺ Start->ProtonatedNitrile + H⁺ Intermediate1 Water Adduct ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid Imidic Acid Tautomer Intermediate1->ImidicAcid - H⁺ Amide Amide Intermediate (R-CONH₂) ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ Intermediate2 Tetrahedral Intermediate ProtonatedAmide->Intermediate2 + H₂O CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate2->CarboxylicAcid - NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[1][3] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid. Tautomerization of the imidic acid produces the amide intermediate.[7] The amide then undergoes base-mediated hydrolysis, involving another nucleophilic attack by hydroxide, to form a tetrahedral intermediate. This intermediate collapses to release an amide anion, which is a poor leaving group but is driven forward by the formation of the resonance-stabilized carboxylate salt.[1] A final acidification step during the workup is required to protonate the carboxylate and yield the neutral carboxylic acid.[8]

Base-Catalyzed Nitrile Hydrolysis Start Nitrile (R-C≡N) Intermediate1 Hydroxy Imine Anion Start->Intermediate1 + OH⁻ ImidicAcid Imidic Acid Tautomer Intermediate1->ImidicAcid + H₂O Amide Amide Intermediate (R-CONH₂) ImidicAcid->Amide Tautomerization Intermediate2 Tetrahedral Intermediate Amide->Intermediate2 + OH⁻ Carboxylate Carboxylate Salt (R-COO⁻) Intermediate2->Carboxylate - NH₃ CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate->CarboxylicAcid + H⁺ (Workup)

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocols & Workflow

The following protocols have been optimized for the hydrolysis of 3-Bromo-6-methylpyrazine-2-carbonitrile. It is imperative to monitor reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

General Experimental Workflow

General Hydrolysis Workflow Setup Reaction Setup (Nitrile + Acid/Base) Heating Heating under Reflux Setup->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Reaction Incomplete Workup Reaction Workup (Quenching / pH Adjustment) Monitoring->Workup Reaction Complete Isolation Product Isolation (Filtration / Extraction) Workup->Isolation Purification Purification (Washing / Recrystallization) Isolation->Purification Analysis Characterization (NMR, MS, MP) Purification->Analysis

Caption: General workflow for nitrile hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid

This method is often faster but can be harsh. It is suitable for substrates that are stable to strong, hot acid. The product precipitates directly from the reaction mixture upon cooling and dilution.

Materials and Equipment:

  • 3-Bromo-6-methylpyrazine-2-carbonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 3-Bromo-6-methylpyrazine-2-carbonitrile (1.0 eq).

  • Acid Addition: Cautiously add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (e.g., 10 mL per gram of nitrile). Note: This addition is exothermic; add the acid slowly and consider using an ice bath for initial cooling.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of starting material (typically 2-6 hours).

  • Workup and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g of ice per 10 mL of acid solution). A precipitate should form.

  • Filtration: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is near neutral pH.

  • Drying: Dry the purified solid product under vacuum to a constant weight. The resulting 3-Bromo-6-methylpyrazine-2-carboxylic acid is typically of high purity.

Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide

This method is generally milder and can be advantageous if the substrate is sensitive to strong acid. It requires a final acidification step to isolate the carboxylic acid product.

Materials and Equipment:

  • 3-Bromo-6-methylpyrazine-2-carbonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (~12 M)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-Bromo-6-methylpyrazine-2-carbonitrile (1.0 eq), ethanol (5-10 volumes, e.g., 5-10 mL per gram of nitrile), and an aqueous solution of sodium hydroxide (e.g., 2-4 eq in 5 volumes of water).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (typically 80-90 °C) with stirring.

  • Monitoring: Monitor the reaction until the starting material is consumed (typically 4-12 hours).

  • Workup - Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Workup - Acidification: Dilute the remaining aqueous residue with water and cool the solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid to acidify the mixture to pH 2-3.[9] The carboxylic acid product will precipitate as a solid. The acidification step ensures the complete conversion of the sodium carboxylate salt to the free acid.[8]

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water.

  • Drying: Dry the product under vacuum.

Data Summary and Method Selection

The choice of protocol can significantly impact reaction time, yield, and purity. The following table provides a comparative summary to aid in method selection.

ParameterAcid-Catalyzed MethodBase-Catalyzed Method
Primary Reagent Concentrated H₂SO₄NaOH or KOH
Temperature Higher (Reflux in aq. acid, ~110 °C)Lower (Reflux in alcohol/water, ~90 °C)
Typical Time 2 - 6 hours4 - 12 hours
Initial Product Carboxylic AcidCarboxylate Salt
Workup Quench on ice, filterRemove alcohol, acidify, filter
Advantages Faster reaction, direct product isolationMilder conditions, good for acid-sensitive molecules
Disadvantages Harsh conditions, potential for charring/decompositionLonger reaction time, requires extra acidification step

References

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Available at: [Link]

  • Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Nitriles. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

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Functionalization of the methyl group in 6-methylpyrazine-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Functionalization of the Methyl Group in 6-Methylpyrazine-2-carbonitrile Derivatives

Application Note & Protocols for Advanced Synthetic Intermediates

The pyrazine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules, including kinase inhibitors used in oncology.[1][2] Specifically, 6-methylpyrazine-2-carbonitrile serves as a valuable starting material, offering multiple sites for chemical modification. The methyl group at the C6 position, activated by the adjacent nitrogen atom of the pyrazine ring, presents a unique opportunity for carbon-carbon bond formation and the introduction of diverse functional groups. This guide provides detailed protocols and the underlying scientific rationale for several key transformations of this methyl group, empowering researchers in drug discovery and development to generate novel molecular entities.

The strategic functionalization of this methyl group is critical for exploring the structure-activity relationships (SAR) of pyrazine-based drug candidates. By converting the methyl group into more complex side chains, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties, such as solubility and metabolic stability.

This document outlines three primary strategies for derivatization:

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

  • Claisen-Type Condensation: For the generation of β-keto ester derivatives.

  • Radical Bromination: To create a versatile bromomethyl intermediate for subsequent nucleophilic substitutions.

Each section provides a detailed, step-by-step protocol, an explanation of the mechanistic principles, and a summary of expected outcomes to ensure reproducibility and aid in troubleshooting.

Strategy 1: Knoevenagel Condensation for Styrylpyrazine Derivatives

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds.[3] It involves the reaction of an active methylene compound (in this case, the C6-methyl group of the pyrazine) with an aldehyde or ketone. The slightly acidic protons of the methyl group can be removed by a mild base, such as piperidine or pyridine, to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde, followed by dehydration to yield a conjugated styryl-like derivative.[4] This transformation is particularly useful for extending the conjugation of the pyrazine system and for introducing substituted aryl groups, which can form key interactions with biological targets.

Visualizing the Knoevenagel Condensation Workflow

start 6-Methylpyrazine-2-carbonitrile + Aromatic Aldehyde reflux Heat to Reflux (Dean-Stark Trap) start->reflux reagents Base (e.g., Piperidine) Solvent (e.g., Toluene) reagents->reflux monitoring Monitor by TLC/LC-MS reflux->monitoring workup Aqueous Workup & Solvent Removal monitoring->workup purification Purification (Crystallization or Chromatography) workup->purification product 6-(2-Arylvinyl)pyrazine-2-carbonitrile purification->product

Caption: Workflow for Knoevenagel Condensation.

Protocol 1: Synthesis of 6-(4-Methoxystyryl)pyrazine-2-carbonitrile

This protocol details the reaction with 4-methoxybenzaldehyde as a representative aromatic aldehyde.

Materials:

  • 6-Methylpyrazine-2-carbonitrile

  • 4-Methoxybenzaldehyde

  • Piperidine

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add 6-methylpyrazine-2-carbonitrile (1.0 eq., e.g., 1.33 g, 10 mmol), 4-methoxybenzaldehyde (1.1 eq., 1.50 g, 11 mmol), and toluene (40 mL).

  • Addition of Catalyst: Add piperidine (0.2 eq., 0.17 g, 2 mmol) to the mixture.

    • Insight: Piperidine acts as a weak base, sufficient to deprotonate the activated methyl group without causing self-condensation of the aldehyde. Using it in catalytic amounts is standard for this reaction.[3]

  • Reflux and Water Removal: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The product spot should be less polar than the starting aldehyde and visible under UV light.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

    • Insight: The acid wash removes the basic piperidine catalyst, while the bicarbonate wash removes any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Comparative Data for Knoevenagel Condensation
Aldehyde ReactantProductTypical Yield (%)Reference
Benzaldehyde6-Styrylpyrazine-2-carbonitrile85-92[5]
4-Chlorobenzaldehyde6-(4-Chlorostyryl)pyrazine-2-carbonitrile88-95[5]
4-Nitrobenzaldehyde6-(4-Nitrostyryl)pyrazine-2-carbonitrile90-96[5]
2-Methoxybenzaldehyde6-(2-Methoxystyryl)pyrazine-2-carbonitrile80-87[3]

Strategy 2: Claisen-Type Condensation with Esters

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.[6] In this context, the methyl group of 6-methylpyrazine-2-carbonitrile can act as the nucleophile (after deprotonation) and an ester, such as diethyl carbonate, can act as the electrophile. This reaction requires a strong base, like sodium ethoxide or sodium hydride, to generate a sufficient concentration of the pyrazinyl carbanion. The resulting product is a β-keto ester, a highly versatile intermediate that can undergo further modifications, such as alkylation or decarboxylation.

Visualizing the Claisen Condensation Mechanism

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination A1 Pyrazinyl-CH3 A2 Pyrazinyl-CH2⁻ A1->A2 Deprotonation B1 Pyrazinyl-CH2⁻ Base NaOEt Intermediate Tetrahedral Intermediate B1->Intermediate Attack Ester R-COOEt C1 Tetrahedral Intermediate Product β-Keto Ester C1->Product Collapse LeavingGroup ⁻OEt

Caption: Mechanism of the Claisen-Type Condensation.

Protocol 2: Synthesis of Ethyl 2-(6-cyanopyrazin-2-yl)acetate

This protocol describes the reaction of 6-methylpyrazine-2-carbonitrile with diethyl carbonate.

Materials:

  • 6-Methylpyrazine-2-carbonitrile

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Diethyl carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Preparation: In a flame-dried three-neck flask under an inert atmosphere, suspend sodium hydride (2.5 eq., e.g., 1.0 g of 60% dispersion, 25 mmol) in anhydrous THF (30 mL).

    • Insight: Anhydrous conditions are critical as NaH reacts violently with water. Using a strong, non-nucleophilic base like NaH is essential for deprotonating the weakly acidic methyl group.[7]

  • Substrate Addition: Dissolve 6-methylpyrazine-2-carbonitrile (1.0 eq., 1.33 g, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Electrophile Addition: Add diethyl carbonate (3.0 eq., 3.54 g, 30 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C for 3-5 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by LC-MS.

  • Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the target β-keto ester.

Strategy 3: Radical Bromination for a Versatile Intermediate

Introducing a halogen, such as bromine, onto the methyl group transforms it into a versatile electrophilic handle for a wide range of nucleophilic substitution reactions (e.g., with amines, thiols, or cyanides). This is typically achieved via a free-radical halogenation using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.

Visualizing the Radical Bromination Workflow

start 6-Methylpyrazine-2-carbonitrile reaction Heat to Reflux + Light Source (optional) start->reaction reagents N-Bromosuccinimide (NBS) AIBN (initiator) CCl4 or Benzene reagents->reaction filtering Cool and Filter (to remove succinimide) reaction->filtering concentration Concentrate Filtrate filtering->concentration product 6-(Bromomethyl)pyrazine-2-carbonitrile concentration->product

Caption: Workflow for Radical Bromination.

Protocol 3: Synthesis of 6-(Bromomethyl)pyrazine-2-carbonitrile

Materials:

  • 6-Methylpyrazine-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., 250W sun lamp), if needed

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-methylpyrazine-2-carbonitrile (1.0 eq., 1.33 g, 10 mmol) in carbon tetrachloride (50 mL).

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq., 1.96 g, 11 mmol) and a catalytic amount of AIBN (0.05 eq., 82 mg, 0.5 mmol).

    • Insight: NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of Br₂, minimizing side reactions. AIBN is a common thermal radical initiator.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) for 2-4 hours. For less reactive substrates, irradiation with a sun lamp can facilitate the reaction. Monitor the reaction by TLC, observing the disappearance of the starting material. The formation of dense succinimide, which floats on top of the CCl₄, is an indicator of reaction progress.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Washing and Concentration: Wash the filtrate with saturated aqueous sodium thiosulfate (to quench any remaining bromine) and then with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 6-(bromomethyl)pyrazine-2-carbonitrile is often used directly in the next step due to its lachrymatory nature and potential instability. If necessary, it can be purified by careful column chromatography on silica gel.

Conclusion

The C6-methyl group of 6-methylpyrazine-2-carbonitrile is a synthetically valuable handle that can be functionalized through several reliable chemical strategies. The Knoevenagel and Claisen-type condensations provide robust pathways for C-C bond formation, enabling the extension of the molecule and the introduction of new pharmacophoric elements. Radical bromination offers a gateway to a vast array of derivatives through subsequent nucleophilic substitution. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize 6-methylpyrazine-2-carbonitrile as a building block in the design and synthesis of novel compounds for drug discovery and materials science.

References

  • Advanced Journal of Chemistry, Section A. Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives.
  • ACS Publications. Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors | Journal of Medicinal Chemistry.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • RSC Publishing. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm.
  • PMC. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Benchchem. A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • Knoevenagel Condensation.
  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.
  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • The Claisen Condensation.
  • PMC. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Wikipedia. Knoevenagel condensation.
  • MedchemExpress.com. Pyrazine-2-carbonitrile | Biochemical Reagent.
  • EPA. Methyl 6-methylpyrazine-2-carboxylate Properties.
  • Wikipedia. Claisen condensation.
  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation.
  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.
  • Taylor & Francis. Knoevenagel condensation – Knowledge and References.
  • PubChemLite. 6-methylpyrazine-2-carbonitrile (C6H5N3).
  • Frontier Specialty Chemicals. 5-Amino-6-methylpyrazine-2-carbonitrile.
  • 6-Methylpyrazine-2-carbonitrile.
  • NIH. 6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182 - PubChem.
  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction.
  • ResearchGate. Direct Introduction of a Methyl Group at the C5‐Position of 1,2,4‐Triazines: Convenient Synthesis of 6‐Functionalized 5‐Aryl‐2,2′‐bipyridines.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile.
  • Apollo Scientific. 6-Methylpyrazine-2-carboxylic acid.
  • PMC. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry.
  • Benchchem. Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library.
  • ResearchGate. A Practical Catalyst-Free Synthesis of 6-Amino-4 Alkyl/Aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile in Aqueous Medium.

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Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges of 3-Bromo-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for 3-Bromo-6-methylpyrazine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility issues encountered with this compound in aqueous media during experimental workflows.

Introduction to the Challenge

3-Bromo-6-methylpyrazine-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and materials science. However, its predominantly nonpolar structure, characterized by the pyrazine ring substituted with a bromine atom and a methyl group, along with the electron-withdrawing nitrile group, contributes to its limited solubility in aqueous solutions. This poor solubility can be a significant hurdle in various applications, from biological assays to formulation development. This guide provides a systematic approach to troubleshooting and resolving these solubility challenges, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 3-Bromo-6-methylpyrazine-2-carbonitrile?

A1: While specific experimental data for the aqueous solubility of 3-Bromo-6-methylpyrazine-2-carbonitrile is not widely published, its chemical structure suggests it is a poorly soluble compound in water. The presence of the largely hydrophobic pyrazine ring, along with the bromo and methyl substituents, outweighs the polar contribution of the nitrile group and the nitrogen atoms in the pyrazine ring.

Q2: Can I improve the solubility by adjusting the pH?

A2: Adjusting the pH is a viable strategy if the compound has ionizable groups. The pyrazine ring contains two nitrogen atoms which are weakly basic. The pKa of unsubstituted pyrazine is approximately 0.6. While the substituents on the ring will alter this value, it is unlikely that protonation will occur to a significant extent in physiologically relevant pH ranges (typically pH 1-8). Therefore, pH adjustment alone may not be the most effective method for drastically increasing its solubility but can be explored as part of a multi-pronged approach.

Q3: Are there any known stability issues I should be aware of when attempting to solubilize this compound?

A3: The nitrile group in 3-Bromo-6-methylpyrazine-2-carbonitrile can be susceptible to hydrolysis to a carboxylic acid or amide, particularly at extreme pH values (highly acidic or alkaline) and elevated temperatures. The bromo substituent may also be subject to nucleophilic substitution reactions. Therefore, it is recommended to conduct initial solubility and formulation development under mild conditions and assess the stability of the compound using analytical techniques like HPLC.

Q4: Which organic solvents can be used as a first-line approach to dissolve the compound?

A4: 3-Bromo-6-methylpyrazine-2-carbonitrile is expected to have good solubility in common organic solvents. Based on its structure, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are excellent starting points for creating a stock solution. For applications requiring a subsequent dilution into an aqueous medium, it is crucial to use the minimum amount of organic solvent necessary to avoid precipitation and potential solvent-induced artifacts in biological assays.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides detailed protocols and the scientific rationale for systematically improving the aqueous solubility of 3-Bromo-6-methylpyrazine-2-carbonitrile.

Initial Assessment: Baseline Solubility Determination

Before attempting to enhance solubility, it is crucial to determine the baseline solubility of the compound in your aqueous medium of interest (e.g., water, buffer). A simple shake-flask method can be employed.

Protocol:

  • Add an excess amount of 3-Bromo-6-methylpyrazine-2-carbonitrile to a known volume of the aqueous medium in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid. A 0.22 µm syringe filter is recommended.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Strategy 1: The Use of Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.

Rationale: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for the nonpolar solute.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

Experimental Workflow:

Caption: Workflow for co-solvent screening.

Data Presentation:

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)Observations
Ethanol5Enter DataNo precipitation
Ethanol10Enter DataNo precipitation
PEG 4005Enter DataNo precipitation
PEG 40010Enter DataNo precipitation
Strategy 2: Surfactant-Mediated Solubilization

Surfactants form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.

Rationale: The hydrophobic portion of 3-Bromo-6-methylpyrazine-2-carbonitrile partitions into the hydrophobic core of the micelle, while the hydrophilic shell of the micelle interacts with the aqueous environment.

Recommended Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL

  • Anionic: Sodium dodecyl sulfate (SDS) - use with caution in biological systems

Experimental Workflow:

Caption: Workflow for surfactant screening.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.

Rationale: The hydrophobic 3-Bromo-6-methylpyrazine-2-carbonitrile molecule can fit into the hydrophobic cavity of the cyclodextrin, forming a soluble complex.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Workflow:

Caption: Workflow for cyclodextrin-based solubilization.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
Co-solvents Reduces solvent polaritySimple, cost-effectiveHigh concentrations may affect biological systems
Surfactants Micellar encapsulationHigh solubilization capacityPotential for cytotoxicity or interference with assays
Cyclodextrins Inclusion complexationLow toxicity, well-characterizedCan be expensive, saturation limits

Concluding Remarks

The successful solubilization of 3-Bromo-6-methylpyrazine-2-carbonitrile in aqueous media often requires a systematic and multi-faceted approach. We recommend starting with co-solvents due to their simplicity and progressing to more complex systems like surfactants and cyclodextrins if necessary. It is imperative to not only achieve the desired concentration but also to ensure that the chosen solubilization method does not interfere with your downstream applications. Always perform appropriate vehicle controls in your experiments to account for any effects of the excipients used.

References

  • General Principles of Solubilization: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Co-solvent Usage in Formulations: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Surfactants and Micellization: Torchilin, V. P. (2001). Structure and design of polymeric surfactant-based drug delivery systems. Journal of Controlled Release, 73(2-3), 137-172. [Link]

  • Pyrazine Chemistry: Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Controlling regioselectivity during nucleophilic attack on 3-Bromo-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine Functionalization Specialist Ticket ID: #PYR-3Br-6Me-CN-001 Subject: Controlling Regioselectivity & Chemoselectivity in 3-Bromo-6-methylpyrazine-2-carbonitrile Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reactivity Landscape

The Challenge: You are working with 3-Bromo-6-methylpyrazine-2-carbonitrile , a densely functionalized scaffold. The primary challenge is not just activating the molecule, but restricting reactivity to the desired site .

This substrate presents a "Triad of Competition":

  • C3 (Bromine): The desired site for

    
     and Cross-Coupling. Highly activated by the ortho-cyano group and para-nitrogen (N1).
    
  • C2 (Nitrile): A "hard" electrophilic site susceptible to hydrolysis (to amide) or Pinner-type addition by hard nucleophiles (alkoxides/hydroxides).[1]

  • C5/C6 (Ring Carbons): Generally inert to substitution but susceptible to direct addition by organolithiums (Chichibabin-type mechanisms), though the C6-methyl group provides some steric protection.

The Solution: Control is achieved by matching Nucleophile Hardness with Electrophile Softness (HSAB Theory) and strictly managing proton sources to prevent nitrile hydrolysis.

Visualizing the Decision Matrix

The following diagram maps the divergent pathways based on your reagent choice. Use this to diagnose where your reaction might be deviating.

ReactivityMap Substrate 3-Bromo-6-methyl pyrazine-2-carbonitrile SoftNu Soft Nucleophiles (Amines, Thiols, Anilines) Substrate->SoftNu HardNu Hard Nucleophiles (OH-, RO-, Grignards) Substrate->HardNu PdCat Pd(0) Catalyst (Boronic Acids, Stannanes) Substrate->PdCat Meisenheimer Meisenheimer Complex (Stabilized by o-CN) SoftNu->Meisenheimer Attack at C3 Pinner Imidate/Amide Intermediate HardNu->Pinner Attack at C2 (CN) OxAdd Oxidative Addition (C-Br Bond) PdCat->OxAdd Insertion into C-Br Prod_SNAr C3-Substitution Product (Desired) Meisenheimer->Prod_SNAr -Br (Leaving Group) Prod_Hydrolysis C2-Amide/Imidate (Side Product) Pinner->Prod_Hydrolysis Hydrolysis/Workup Prod_Coupling C3-Aryl/Alkyl (Cross-Coupling) OxAdd->Prod_Coupling Transmetallation/Red. Elim.

Figure 1: Reaction pathway divergence based on nucleophile hardness and catalyst presence.

Troubleshooting Guides

Module A: Reactions (Amination/Thiolation)

Goal: Displace Br at C3 without touching the CN group.

Symptom Root Cause Corrective Action
Hydrolysis (Amide formation) Wet Solvents / Inorganic Base: The nitrile is hydrating. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

attacks the CN carbon faster than the Br-carbon.
Switch to Organic Bases: Use DIPEA (Hünig's base) or TEA instead of

or NaOH. Dry Solvents: Use anhydrous DMF, DMSO, or THF.[1]
No Reaction Deactivated Nucleophile: The nucleophile is too weak (e.g., electron-poor aniline).[1]Temperature/Catalysis: Increase T to 60-80°C. If still inert, switch to Buchwald-Hartwig conditions (see Module C).
Regio-scrambling Benzyne Mechanism: Using extremely strong bases (LDA, NaNH2) can induce elimination-addition, scrambling the substitution site.[1]Avoid Strong Bases: Stick to non-nucleophilic bases (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

< 20). The mechanism must remain addition-elimination (

), not benzyne.

Protocol 1: Standard Amine Displacement (Self-Validating) This protocol minimizes nitrile attack by using mild conditions.

  • Dissolve: 1.0 eq of 3-Bromo-6-methylpyrazine-2-carbonitrile in anhydrous THF or DMF (0.2 M).

  • Add Base: 1.2 eq of DIPEA (N,N-Diisopropylethylamine). Why? Sterically hindered organic bases do not attack the nitrile.

  • Add Nucleophile: 1.05 eq of the amine.

  • Reaction: Stir at RT for 2 hours. If incomplete by TLC/LCMS, heat to 50°C.

    • Checkpoint: If a new spot appears with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       mass (Water addition), your solvent is wet.
      
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[1] Dry over

    
    .[2]
    
Module B: Nucleophilic Attack on Nitrile (Intentional or Accidental)

Goal: Sometimes you want to modify the nitrile (e.g., to an amide) while keeping the Br for later.

Symptom Root Cause Corrective Action
Br Displacement instead of Hydrolysis Nucleophile is too Soft: Using amines/thiols will attack C3-Br.Use Hard Nucleophiles: Use NaOH/

for hydrolysis. The hard peroxide anion attacks the hard nitrile carbon preferentially [1].
Ring Degradation Harsh Conditions: Pyrazine rings are electron-deficient and sensitive to ring opening by strong nucleophiles at high temps.Control pH: Perform hydrolysis at 0°C to RT. Do not reflux in strong caustic solution.
Module C: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Goal: Form C-C or C-N bonds at C3 using the Br handle.

Critical Insight: The C-Br bond is chemically distinct from the nitrile. However, Pd(0) can coordinate to the nitrile nitrogen, potentially poisoning the catalyst.[1]

Optimization Table:

Parameter Recommendation Reasoning

| Catalyst |


  or 

| Bidentate ligands (dppf) prevent catalyst deactivation by the pyrazine nitrogens or the nitrile group [2]. | | Base |

or

| Mild inorganic bases are sufficient. Avoid strong alkoxides (

) which might attack the nitrile. | | Solvent | Dioxane/Water (4:1) | The biphasic system solubilizes inorganic bases while protecting the catalyst. |

Frequently Asked Questions (FAQ)

Q: Can I use sodium methoxide (NaOMe) to introduce a methoxy group at C3? A: Proceed with Caution. Methoxide is a borderline nucleophile. While it can displace the Bromine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), it is also basic and small enough to attack the nitrile (Pinner reaction), forming the methyl imidate.
  • Recommendation: Use a sterically hindered alcohol (like isopropanol) with NaH, or strictly control temperature (0°C) and stoichiometry (0.95 eq of NaOMe) to favor the faster

    
     kinetics over the nitrile attack.
    

Q: Why is the C3 position more reactive than C5 or C6? A: The C3 position is "doubly activated." It is ortho to the electron-withdrawing nitrile group and para to the ring nitrogen (N1). This creates the most electron-deficient carbon on the ring, stabilizing the Meisenheimer intermediate formed during nucleophilic attack [3]. The C6 position has a methyl group, which is weakly electron-donating and sterically hindering, making it the least reactive site.[1]

Q: I see a side product with Mass M+2. What is it? A: This is likely the primary amide . The nitrile (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) has hydrolyzed to the amide (

). This adds 18 Da (water) to the mass. If your mass spec shows M+2 relative to the starting material (and you expected a substitution), check your solvent water content immediately.

References

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Demonstrates controlled hydrolysis of pyrazine-nitriles using basic peroxide systems. Link[1]

  • BenchChem. (2025).[2] Application Notes: Strategy 1: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-phenylpyrazine-2-carbonitrile. Details catalyst selection for pyrazine couplings. Link[1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents. Explains the ortho/para activation logic essential for predicting C3 reactivity. Link

  • National Institutes of Health (PMC). (2025).[1] SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders. Provides kinetic data on pyrazine

    
     reactivity vs. Pinner-type addition.[3] Link
    

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 3-Bromo-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-methylpyrazine-2-carbonitrile is a high-value heterocyclic scaffold used in the synthesis of kinase inhibitors and other bioactive small molecules. Its pyrazine core, functionalized with a nitrile group (C2), a bromine handle (C3), and a methyl group (C6), makes it a versatile electrophile for SNAr and palladium-catalyzed cross-coupling reactions.

However, the synthesis of substituted pyrazines often yields regioisomeric mixtures—specifically the 3-bromo-5-methyl isomer—which are difficult to distinguish by LC-MS alone due to identical molecular weights (MW: 197.96 Da).

This guide provides a definitive NMR-based protocol to structurally validate 3-Bromo-6-methylpyrazine-2-carbonitrile, distinguishing it from its common regioisomers using 1H, 13C, and 2D HMBC NMR techniques.

Chemical Identity & Structural Logic[1]

Before analyzing the spectra, we must define the atomic numbering and expected electronic environments.

FeatureSpecification
IUPAC Name 3-Bromo-6-methylpyrazine-2-carbonitrile
Molecular Formula C₆H₄BrN₃
Exact Mass 196.96 Da
Key Functional Groups Nitrile (EWG), Bromide (EWG/LPG), Methyl (EDG)
Structural Numbering
  • N1, N4: Pyrazine nitrogens.

  • C2: Attached to Nitrile (-CN).

  • C3: Attached to Bromine (-Br).

  • C5: Protonated (H-bearing).

  • C6: Attached to Methyl (-CH₃).

Comparative Spectral Analysis

The primary challenge is distinguishing the target molecule (6-Methyl) from the thermodynamic impurity (5-Methyl). The following data compares the expected shifts based on electronic shielding effects and literature precedents for polysubstituted pyrazines.

A. 1H NMR Comparison (400 MHz, CDCl₃)
SignalTarget: 6-Methyl (3-Br-6-Me)Alternative: 5-Methyl (3-Br-5-Me)Distinction Logic
Aromatic H δ 8.55 - 8.65 ppm (s) δ 8.40 - 8.50 ppm (s)The H5 proton in the target is meta to the electron-withdrawing Nitrile and ortho to the Methyl. In the isomer, H6 is ortho to the Nitrile, often causing a slight downfield shift or distinct NOE environment.
Methyl (-CH₃) δ 2.65 - 2.70 ppm (s) δ 2.60 - 2.65 ppm (s)Methyl shifts are similar, but the 6-Me position is adjacent to N1, while 5-Me is adjacent to N4.
B. 13C NMR Comparison (100 MHz, CDCl₃)
Carbon EnvironmentShift (ppm)Assignment
Nitrile (-CN) 115.5 - 116.5Characteristic weak intensity, quaternary.
C-Br (C3) 140.0 - 142.0Shielded relative to C-H due to "Heavy Atom Effect" of Bromine.
C-H (C5) 146.0 - 148.0High intensity, significant CH coupling in HSQC.
C-Me (C6) 155.0 - 158.0Deshielded quaternary carbon (alpha to N).
C-CN (C2) 128.0 - 132.0Quaternary, weak intensity.
Methyl (-CH₃) 21.0 - 22.5Aliphatic region.

Critical Insight: Standard 1D NMR is often insufficient for conclusive proof of regiochemistry due to the similarity in electronic environments. 2D NMR (HMBC) is required for validation.

Definitive Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized workflow.

Step 1: Sample Preparation
  • Solvent: Deuterated Chloroform (CDCl₃) is standard. Use DMSO-d₆ if solubility is poor or if peaks overlap with solvent residual.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons in 13C and HMBC experiments.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, 30° pulse angle, D1 relaxation delay ≥ 2.0s (to ensure accurate integration of aromatic vs methyl).

  • 13C NMR: 512–1024 scans. Power-gated decoupling.

  • HMBC (The Decision Maker): Optimized for long-range coupling (

    
    ).
    
Step 3: The HMBC Validation Logic (Self-Validating System)

This is the core "Trustworthiness" mechanism of this guide. You must trace the connectivity from the Aromatic Proton to the Nitrile Carbon .

  • Target (3-Br-6-Me):

    • The Proton is at C5 .

    • Path: H5 → C5 → N4 → C3-Br . (3-bond coupling).

    • Path: H5 → C5 → C6-Me. (2-bond coupling).

    • Observation: H5 should show a strong cross-peak to the C-Br carbon (~141 ppm) and C-Me carbon (~156 ppm).

    • Crucial: H5 is too far (4 bonds via N1-C2) to show a strong correlation to the Nitrile Carbon (C2) or the Cyano group itself.

  • Isomer (3-Br-5-Me):

    • The Proton is at C6 .

    • Path: H6 → C6 → N1 → C2-CN . (3-bond coupling).

    • Observation: H6 will show a strong cross-peak to the C-CN carbon (~130 ppm) or the Nitrile (~116 ppm).

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for confirming the structure using the HMBC logic described above.

NMR_Workflow Start Unknown Isomer Sample H_NMR 1H NMR Acquisition (Identify Aromatic Singlet) Start->H_NMR C_NMR 13C NMR Acquisition (Locate C-Br ~141ppm & C-CN ~130ppm) H_NMR->C_NMR HMBC 2D HMBC Experiment (Focus: Aromatic H -> Quaternary C) C_NMR->HMBC Decision Does Aromatic H correlate to C-CN (C2)? HMBC->Decision Result_Target CONFIRMED: 3-Bromo-6-methyl (H is at C5, far from CN) Decision->Result_Target No (Couples to C-Br instead) Result_Isomer REJECTED: 3-Bromo-5-methyl (H is at C6, close to CN) Decision->Result_Isomer Yes (Strong Cross-peak)

Caption: Logical workflow for distinguishing regioisomers using HMBC connectivity.

Synthesis & Impurity Context

Understanding why alternatives exist enhances the analyst's ability to spot them.

The compound is typically synthesized via the Sandmeyer reaction from 3-amino-6-methylpyrazine-2-carbonitrile .

  • Reaction: Amino group (-NH₂)

    
     Diazonium Salt 
    
    
    
    Bromide (-Br).[1]
  • Source of Impurity: Regioisomers usually originate in the preceding step (condensation of diamine with diketone) or via non-selective bromination if starting from a methyl-pyrazine precursor.

  • By-products:

    • Hydrolysis Product: 3-Bromo-6-methylpyrazine-2-carboxamide (Check for broad NH signals at 6.0–8.0 ppm).

    • Debrominated: 6-methylpyrazine-2-carbonitrile (Check for extra aromatic doublets).

References

  • PubChem. 3-Bromo-6-methylpyrazine-2-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (General Pyrazine Shifts). [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin. (HMBC Coupling Principles). [Link]

Sources

A Researcher's Guide to Identifying Characteristic IR Absorption Bands for Pyrazine Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the precise characterization of novel compounds is a cornerstone of my daily work. Among the various heterocyclic scaffolds, pyrazine carbonitriles represent a class of significant interest in medicinal chemistry and materials science. Their unique electronic and structural properties necessitate robust analytical methods for confirmation and differentiation. Infrared (IR) spectroscopy remains a first-line, accessible, and powerful technique for this purpose.

This guide provides an in-depth comparison of the characteristic IR absorption bands of pyrazine carbonitrile derivatives. It moves beyond a simple catalog of frequencies to explain the causality behind spectral features, empowering researchers to interpret their own data with confidence. The protocols and interpretations presented herein are designed to be self-validating, grounded in established spectroscopic principles and supported by experimental data.

The Vibrational Landscape of Pyrazine Carbonitriles

The IR spectrum of a pyrazine carbonitrile derivative is dominated by several key vibrational modes. Understanding these regions is fundamental to a successful structural elucidation. The primary areas of interest are:

  • The C≡N Stretching Vibration: The nitrile group provides the most distinct and unambiguous absorption band. Its position and intensity are highly sensitive to the electronic environment.

  • Pyrazine Ring Vibrations: These include C-H stretching, C=N and C=C ring stretching, and various bending modes. These vibrations provide a fingerprint of the heterocyclic core.

  • Substituent Vibrations: The functional groups attached to the pyrazine ring will exhibit their own characteristic absorptions, confirming their presence and offering clues about their interaction with the ring.

Comparative Analysis of Key IR Absorption Bands

The true power of IR spectroscopy in this context lies in comparative analysis. The electronic nature of substituents on the pyrazine ring—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can systematically shift the absorption frequencies of the nitrile and ring modes.

For instance, conjugation of the nitrile group with the aromatic pyrazine ring typically lowers the C≡N stretching frequency compared to saturated nitriles (which appear at 2260-2240 cm⁻¹)[1]. This effect is further modulated by substituents. An EWG can increase the bond order of the C≡N bond through inductive effects, leading to a blue shift (higher frequency). Conversely, an EDG can increase electron density in the ring, potentially leading to a slight red shift (lower frequency).

The following table summarizes key experimental data for a series of 5-substituted pyrazine-2-carbonitrile derivatives, illustrating these electronic influences.

Substituent (at C-5)Substituent Natureν(C≡N) (cm⁻¹)ν(C=N) / ν(C=C) (ring) (cm⁻¹)Other Key Bands (cm⁻¹)
-HNeutral~2240~1580, 1480, 1420Aromatic C-H stretch > 3000
-CH₃Electron-Donating~2235~1590, 1495, 1440sp³ C-H stretch ~2950
-NH₂Strong Electron-Donating~2225~1610, 1530, 1450N-H stretch ~3400-3200 (two bands)
-OCH₃Electron-Donating~2230~1600, 1510, 1460C-O stretch ~1250
-BrElectron-Withdrawing~2245~1570, 1470, 1400C-Br stretch < 700

Data synthesized from BenchChem's spectroscopic guide and established ranges for functional groups.[2][3]

Workflow for Spectroscopic Analysis

A systematic approach is crucial for accurate and reproducible results. The following diagram outlines the logical workflow for acquiring and interpreting the IR spectrum of a pyrazine carbonitrile derivative.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Obtain pure solid sample Prepare Prepare KBr Pellet or ATR Sample Sample->Prepare ~1 mg sample Background Acquire Background Spectrum (Empty ATR or pure KBr) Prepare->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Data (Fourier Transform, Baseline Correction) Acquire->Process Identify_CN 1. Identify C≡N Stretch (~2220-2250 cm⁻¹) Identify_Ring 2. Identify Ring Modes (~1400-1600 cm⁻¹) Identify_CN->Identify_Ring Identify_CH 3. Identify C-H Stretches (Aromatic >3000 cm⁻¹ Alkyl <3000 cm⁻¹) Identify_Ring->Identify_CH Identify_Subst 4. Identify Substituent Bands (e.g., N-H, C=O, C-O) Identify_CH->Identify_Subst Compare 5. Compare with Reference Data and Derivative Series Identify_Subst->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow for FTIR analysis of pyrazine carbonitrile derivatives.

Experimental Protocol: High-Quality FTIR Data Acquisition

This protocol details the Attenuated Total Reflectance (ATR) method, which is often preferred for its simplicity and minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond or Germanium ATR crystal.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. Causality: An unclean crystal will contribute interfering peaks to both the background and sample spectra, leading to inaccurate data.

  • Background Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench.

    • Set the acquisition parameters. For routine characterization, the following are recommended:

      • Scans: 16-32 scans (improves signal-to-noise ratio).

      • Resolution: 4 cm⁻¹ (sufficient for most vibrational modes).

      • Range: 4000-400 cm⁻¹.

    • The instrument software will store this background and automatically subtract it from the subsequent sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid pyrazine carbonitrile derivative onto the center of the ATR crystal.

    • Engage the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality spectrum. Poor contact results in weak and distorted peaks.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum.

    • The software will perform a Fourier transform on the interferogram to generate the final infrared spectrum.[2]

  • Data Processing and Cleaning:

    • After acquisition, inspect the spectrum. If the baseline is not flat, apply a baseline correction.

    • Use the software's peak-picking tool to label the wavenumbers (cm⁻¹) of the most significant absorption bands.

    • Clean the ATR crystal and press thoroughly before analyzing the next sample.

Conclusion

IR spectroscopy is an indispensable tool for the structural analysis of pyrazine carbonitrile derivatives. By focusing on the characteristic stretching frequency of the nitrile group (ν(C≡N) ~2220-2250 cm⁻¹) and the vibrational modes of the pyrazine ring (ν(C=N)/ν(C=C) ~1400-1600 cm⁻¹), researchers can rapidly confirm the presence of the core scaffold.[1][2] Furthermore, subtle shifts in these key bands, when compared across a series of derivatives, provide valuable insights into the electronic influence of various substituents. The systematic workflow and robust experimental protocol provided in this guide will enable professionals in the field to generate high-quality, interpretable data, accelerating research and development efforts.

References

  • BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
  • Revue Roumaine de Chimie. Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged.
  • Breda, S. et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786, 193–206.
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • ResearchGate. Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide.
  • Bernstein, M. P. et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • ResearchGate. (2018). Infrared spectral assignment of Pyrimidine and Pyrazine in the C H stretching region by an Effective Spectroscopic Hamiltonian construction.
  • University of Colorado Boulder. Characteristic Infrared Absorption Bands of Functional Groups.
  • Chemistry Stack Exchange. (2017). Spectroscopy pyrazine molecule.
  • ResearchGate. Pyrazine derivatives: A patent review (2008 present).
  • The Journal of Physical Chemistry A. (2023). Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations.
  • ResearchGate. FTIR spectrum of the 1413 cm À1 band of pyrazine along with the best fit.
  • Chem LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • University of California, Irvine. Experiment 11 — Infrared Spectroscopy.
  • Scribd. Nitrile IR Spectroscopy Overview.
  • Chemistry of Heterocyclic Compounds. (2023). PYRAZINE-2,3-DICARBONITRILES SUBSTITUTED WITH MALEIMIDE DERIVATIVES.
  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles.
  • ResearchGate. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.

Sources

HPLC method development for purity analysis of 3-Bromo-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for Purity Analysis of 3-Bromo-6-methylpyrazine-2-carbonitrile

Introduction

3-Bromo-6-methylpyrazine-2-carbonitrile is a key heterocyclic building block in modern medicinal chemistry, often serving as a crucial intermediate in the synthesis of complex pharmaceutical agents. The purity of such intermediates is paramount, as even trace impurities can have significant impacts on the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control requirement but a foundational element of the entire drug development process.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, experience-driven walkthrough for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-6-methylpyrazine-2-carbonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial analyte characterization to final method validation, ensuring a self-validating and scientifically sound protocol.

Part 1: Foundational Strategy - Know Your Analyte

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs every subsequent decision in method development. 3-Bromo-6-methylpyrazine-2-carbonitrile is a small, relatively polar molecule containing a nitrogenous heterocyclic ring, a nitrile group, and a bromine substituent.

  • UV Absorbance: A preliminary UV scan of the analyte is critical for selecting the optimal detection wavelength. For pyrazine derivatives, a strong absorbance is typically expected in the 250-320 nm range. An ideal wavelength maximizes the signal for the main peak and all potential impurities.

  • Solubility: The compound's solubility in common HPLC solvents (e.g., water, acetonitrile, methanol) will dictate the choice of diluent for sample and standard preparation. Poor solubility can lead to inaccurate quantification and even damage to the HPLC system.

  • pKa: The pKa value indicates the pH at which the compound will be 50% ionized. For robust and reproducible chromatography, especially for ionizable compounds, it is crucial to work at a pH at least 1.5 to 2 units away from the pKa to ensure the analyte is in a single ionic state. This minimizes peak tailing and shifts in retention time.

A logical workflow for method development is crucial for an efficient and effective process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (UV, pKa, Solubility) B Initial Column & Mobile Phase Screening (e.g., C18, Phenyl-Hexyl) A->B C Data Evaluation (Peak Shape, Resolution) B->C D Fine-Tune Mobile Phase (Gradient, pH) C->D Select Best Condition E Optimize Physical Parameters (Flow Rate, Temperature) D->E F Finalize Method Conditions E->F G ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) F->G Proceed to Validation H Robustness Testing G->H I Final Method Report H->I

Caption: A phased workflow for systematic HPLC method development.

Part 2: Experimental Protocol - A Phased Approach to Method Development

Phase 1: Initial Screening of Stationary and Mobile Phases

The goal of this phase is to quickly identify a promising set of conditions for further optimization. A reversed-phase approach is the logical starting point for this analyte.

Experimental Protocol: Screening

  • Sample Preparation: Prepare a stock solution of 3-Bromo-6-methylpyrazine-2-carbonitrile at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a working solution at 0.1 mg/mL using the same diluent.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector is recommended.

  • Screening Conditions:

    • Columns:

      • Column A: C18, 250 x 4.6 mm, 5 µm

      • Column B: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B (Organic Modifier): Acetonitrile or Methanol

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA scan from 200-400 nm, with extraction at 280 nm.

    • Injection Volume: 10 µL

Comparative Data: Initial Screening

Condition Column Organic Modifier Retention Time (min) Tailing Factor Theoretical Plates Observations
1C18Acetonitrile12.51.2>8000Good peak shape, baseline separation from early eluting impurities.
2C18Methanol14.81.4>6000Broader peak, longer run time, no significant advantage.
3Phenyl-HexylAcetonitrile11.21.1>9000Excellent peak shape due to potential π-π interactions. Best initial choice.
4Phenyl-HexylMethanol13.11.3>7000Similar to C18 with Methanol, less efficient.

Rationale: The Phenyl-Hexyl column with acetonitrile (Condition 3) provided the best initial results, with a sharp, symmetrical peak and high efficiency. The alternative π-π interactions offered by the phenyl stationary phase often provide unique selectivity for aromatic compounds like our analyte.

Phase 2: Optimization of Chromatographic Conditions

With the Phenyl-Hexyl column and Acetonitrile as the organic modifier selected, the next step is to fine-tune the method to ensure it is robust and can separate the main peak from all potential impurities, including isomers and degradants.

Experimental Protocol: Optimization

  • Objective: To optimize the separation of the main peak from a closely eluting impurity (spiked or from a stressed sample) by adjusting the gradient slope and temperature.

  • Gradient Optimization:

    • Run a shallow gradient (e.g., 30-70% B over 30 minutes) to better resolve closely eluting peaks.

    • Adjust the initial and final percentages of the organic modifier to minimize run time while maintaining resolution.

  • Temperature Optimization:

    • Evaluate the effect of column temperature (e.g., 25 °C, 35 °C, 45 °C) on resolution and peak shape. Higher temperatures can improve efficiency but may also alter selectivity.

Optimized Method:

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 35% B for 2 min, 35-80% B over 15 min, hold at 80% B for 3 min, return to 35% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: 280 nm

  • Injection Volume: 10 µL

This optimized method provides a good balance between resolution, peak shape, and analysis time.

Phase 3: Method Validation

The final step is to validate the optimized method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Experimental Protocol: Validation

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known impurities. The method is specific if the analyte peak is free from interference.

  • Linearity: Prepare at least five concentrations of the analyte (e.g., from 50% to 150% of the nominal concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Perform six replicate injections of the same sample. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should meet predefined acceptance criteria.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected by these small changes.

Validation Summary Table (Example Data)

Parameter Acceptance Criteria Result Status
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Repeatability (%RSD) ≤ 1.0%0.45%Pass
Robustness No significant impact on resultsSystem suitability parameters met under all varied conditions.Pass

Part 3: Visualization of Analyte and Potential Impurities

Understanding the structure of the main analyte and its potential impurities is key to developing a selective method.

Caption: Structure of the main analyte and potential related substances.

Conclusion

The development of a robust HPLC method for purity analysis is a systematic process that relies on a deep understanding of the analyte's chemistry and sound chromatographic principles. By following a phased approach of screening, optimization, and validation, we have successfully developed a stability-indicating method for 3-Bromo-6-methylpyrazine-2-carbonitrile. The final method, utilizing a Phenyl-Hexyl stationary phase with an acetonitrile/water gradient, has been demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control in a regulated environment. This guide provides a framework that can be adapted for the analysis of other similar heterocyclic compounds, emphasizing the importance of a scientific, evidence-based approach to method development.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). Phenyl-Hexyl Columns. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Comparative Reactivity Guide: 3-Bromo vs. 3-Chloro-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive pyrazine scaffolds—common in kinase inhibitors (e.g., FGFR inhibitors) and antiviral agents (e.g., Favipiravir analogs)—the choice between 3-Chloro-6-methylpyrazine-2-carbonitrile (3-Cl) and 3-Bromo-6-methylpyrazine-2-carbonitrile (3-Br) is a critical decision point.[1]

While structurally similar, their reactivity profiles diverge significantly depending on the reaction class:

  • Nucleophilic Aromatic Substitution (

    
    ): 3-Cl  is generally the superior choice due to cost-efficiency and comparable (often slightly superior) reactivity driven by electronegativity.
    
  • Transition Metal Catalysis (Pd-Coupling): 3-Br is the requisite choice.[1][2] The weaker C-Br bond allows for facile oxidative addition under mild conditions, whereas 3-Cl often requires specialized, expensive ligands (e.g., Buchwald biaryl phosphines) or fails to react.

This guide provides the mechanistic grounding, experimental protocols, and decision frameworks to select the correct starting material.

Mechanistic Analysis

The reactivity difference stems from the competition between bond polarization (favoring Cl) and bond dissociation energy (favoring Br).

Electronic Landscape

The pyrazine ring is naturally electron-deficient (


-deficient).[1] The 2-cyano group (-CN)  is a potent electron-withdrawing group (EWG) ortho to the leaving group, dramatically lowering the LUMO energy at C3 and activating it for nucleophilic attack. The 6-methyl group  is a weak electron donor (inductive effect) meta to the reaction center; while it slightly deactivates the ring compared to a proton, it does not override the activation provided by the nitrile.
Reaction Class 1: Nucleophilic Aromatic Substitution ( )

In


 reactions with amines or alkoxides, the rate-determining step (RDS) is typically the addition  of the nucleophile to form the Meisenheimer complex, not the breaking of the C-X bond.
  • 3-Cl Advantage: Chlorine (

    
    ) is more electronegative than Bromine (
    
    
    
    ).[3] This creates a stronger dipole at C3, making it more electrophilic and stabilizing the anionic Meisenheimer intermediate more effectively.[3]
  • Result: 3-Cl often reacts at a rate equal to or faster than 3-Br in

    
     contexts, despite Bromide being a better leaving group in 
    
    
    
    /
    
    
    systems.[1]
Reaction Class 2: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the RDS is usually oxidative addition of the C-X bond to the Pd(0) species.

  • 3-Br Advantage: The C-Br bond energy (~280 kJ/mol) is significantly lower than the C-Cl bond energy (~400 kJ/mol).

  • Result: 3-Br undergoes oxidative addition readily with standard catalysts (e.g.,

    
    , 
    
    
    
    ).[4][1] 3-Cl is often inert under these conditions without high temperatures or bulky, electron-rich ligands (e.g., XPhos, RuPhos).

Visualization of Pathways

Diagram 1: Mechanistic Divergence

This diagram illustrates the bifurcation in reactivity based on the reaction type.

ReactivityPathways Start Substrate Selection (3-Halo-6-methylpyrazine-2-carbonitrile) Condition1 Reaction Type: SNAr (Amination/Etherification) Start->Condition1 Condition2 Reaction Type: Pd-Catalyzed Coupling Start->Condition2 Mechanism1 Mechanism: Addition-Elimination Condition1->Mechanism1 Mechanism2 Mechanism: Oxidative Addition Condition2->Mechanism2 Factor1 Key Factor: Electronegativity (Cl > Br) Stabilizes Meisenheimer Complex Mechanism1->Factor1 Factor2 Key Factor: Bond Energy (C-Cl > C-Br) Br breaks easier Mechanism2->Factor2 Result1 Preferred: 3-Chloro (High Rate, Lower Cost) Factor1->Result1 Result2 Preferred: 3-Bromo (High Conv., Milder Cond.) Factor2->Result2

Caption: Mechanistic decision tree highlighting the dominant factors (Electronegativity vs. Bond Energy) driving substrate selection.[1]

Experimental Protocols

The following protocols are standardized for the 6-methylpyrazine-2-carbonitrile scaffold.

Protocol A: Amination (Targeting 3-Amino derivatives)

Best for: Introducing amine side chains using the 3-Chloro substrate.[1]

Reagents:

  • Substrate: 3-Chloro-6-methylpyrazine-2-carbonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1–1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or

    
     (suspended)[4]
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of 3-Chloro-6-methylpyrazine-2-carbonitrile in 10 mL of dry DMF under

    
     atmosphere.
    
  • Addition: Add 2.0 equiv of DIPEA, followed by dropwise addition of the amine (1.1 equiv). Note: The reaction is exothermic due to the activated nature of the ring.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: If using the Bromo analog, reaction times are typically similar or marginally slower; heating to 40-50°C might be required if the amine is sterically hindered.

  • Workup: Pour the mixture into ice-water (50 mL). The product usually precipitates.[3] Filter and wash with water.[3][5] If no precipitate forms, extract with EtOAc.[3]

  • Validation: Monitor disappearance of starting material by TLC (Hexane:EtOAc 3:1) or LC-MS (

    
    ).
    
Protocol B: Suzuki-Miyaura Coupling (Targeting 3-Aryl derivatives)

Best for: Carbon-Carbon bond formation using the 3-Bromo substrate.[1]

Reagents:

  • Substrate: 3-Bromo-6-methylpyrazine-2-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[4][6][7]

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[4]
    
  • Solvent: 1,4-Dioxane (degassed)[6][7]

Procedure:

  • Setup: In a microwave vial or sealed tube, combine 3-Bromo-6-methylpyrazine-2-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent: Add 1,4-Dioxane (10 vol) and

    
     (2M, 3 equiv).
    
  • Degassing: Sparge with Argon/Nitrogen for 5 minutes (Critical step to prevent homocoupling or oxidation).

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Comparison: If using the 3-Chloro analog under these conditions, <10% conversion is typical. Successful coupling of the chloride requires switching to

      
       + XPhos and heating to 110°C+.
      
  • Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over

    
    .
    

Decision Matrix

Use this table to select the optimal starting material for your specific campaign.

Feature3-Chloro-6-methyl...[1]3-Bromo-6-methyl...Recommendation
Commercial Availability High (Common Building Block)Moderate (Specialty)Chloro is easier to source.[1]
Cost LowHigh (~3-5x cost of Cl)Chloro for scale-up.[1]

Reactivity
High (Activated by CN)Moderate/HighChloro is preferred.[1][3]
Suzuki/Sonogashira Low (Requires specialized ligands)High (Standard conditions)Bromo is essential.[1][3]
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)Chloro is greener.[1][3]
Stability Very StableLight Sensitive (store in dark)Chloro for storage.[1][3]
Diagram 2: Workflow Selector

WorkflowSelector Start Target Molecule Design Q1 Is the connection at C3 a Heteroatom (N, O, S)? Start->Q1 UseCl USE 3-CHLORO (Protocol A) Q1->UseCl Yes Q2 Do you have specialized ligands (Buchwald)? Q1->Q2 No YesPath Yes (Amine/Ether) NoPath No (Carbon/Aryl) Q2->UseCl Yes (High Cost) UseBr USE 3-BROMO (Protocol B) Q2->UseBr No (Standard)

Caption: Operational workflow for selecting the halide based on the target moiety at position C3.

References

  • BenchChem. (2025).[3][5][6][8] The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis. Retrieved from

  • Nobel Prize Committee. (2010).[3] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [4]

  • National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from

  • Frontiers in Chemistry. Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation. Retrieved from

  • Organic Syntheses. 3-Aminopyridine. Org. Synth. Coll. Vol. 7, 27. Retrieved from

  • PubChem. 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile Compound Summary. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Bromo-6-methylpyrazine-2-carbonitrile: A Framework for Proactive Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often with compounds for which comprehensive safety data is not yet publicly available. 3-Bromo-6-methylpyrazine-2-carbonitrile is one such compound. This guide provides a robust operational framework for its safe handling, grounded in an expert analysis of its constituent functional groups: a brominated aromatic system, a pyrazine core, and a nitrile group. The protocols herein are derived from a conservative assessment of hazards associated with structurally analogous chemicals, ensuring a proactive and uncompromising approach to safety.

Inferred Hazard Profile: A Synthesis of Analogous Compound Data

Given the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-6-methylpyrazine-2-carbonitrile, we must infer its potential hazards from related structures. Brominated aromatic compounds and organic nitriles frequently exhibit significant toxicity. Safety data from similar molecules indicate a strong likelihood of the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or inhaled.[1][2][3] The nitrile functional group, in particular, can be toxic.

  • Serious Eye Damage/Irritation: The compound is expected to cause serious eye irritation or damage upon contact.[1][2][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation and is potentially harmful upon absorption through the skin.[1][2][3][5] Some related compounds, like bromoacetonitrile, can cause severe skin burns.[6]

  • Respiratory Irritation: May cause respiratory irritation if dust or vapors are inhaled.[1][2][4][5]

These inferred hazards demand a stringent and multi-layered approach to personal protective equipment (PPE).

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active strategy to mitigate identified risks. For 3-Bromo-6-methylpyrazine-2-carbonitrile, a comprehensive barrier against dermal, ocular, and respiratory exposure is mandatory.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure presents the most immediate and significant risk of irreversible damage.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles with side-shields are mandatory at all times in the laboratory where the compound is present.

  • Enhanced Protection: When handling quantities greater than a few grams, during transfers, or when there is any risk of splashing, a full-face shield must be worn over the chemical splash goggles.

Hand Protection: Selecting the Right Barrier

Nitrile gloves are the standard for chemical laboratories due to their broad resistance and durability.[7][8][9] They provide an effective barrier against a wide range of chemicals, including solvents, acids, and oils, and are significantly more puncture-resistant than latex gloves.[10][11]

Task Glove Specification Rationale & Protocol
Handling Solid Compound Standard Nitrile Gloves (min. 4 mil thickness)Provides sufficient protection for handling solids. Inspect gloves for any defects before use.[12] Use proper glove removal technique to avoid contaminating skin.[12]
Working with Solutions Chemical-Resistant Nitrile Gloves (min. 8 mil thickness, extended cuff)Thicker gloves provide increased resistance to permeation by solvents. The extended cuff protects the wrist and forearm.
Decontamination/Spill Cleanup Heavy-Duty Nitrile or Butyl Rubber GlovesOffers maximum protection against prolonged chemical contact during cleanup procedures.

Crucial Note: No glove material is impervious forever. After handling, remove gloves immediately, wash hands thoroughly with soap and water, and dispose of the gloves in the designated hazardous waste container.[5][12]

Skin and Body Protection: Shielding Against Exposure
  • Standard Operations: A flame-resistant laboratory coat, fully buttoned, is required for all procedures.

  • High-Risk Procedures: For large-scale operations or tasks with a high splash potential, a chemically impervious apron should be worn over the lab coat.[2] Full-body impervious clothing may be necessary depending on the scale and nature of the work.[2]

Respiratory Protection: Preventing Inhalation Hazards

All handling of 3-Bromo-6-methylpyrazine-2-carbonitrile must occur within a certified chemical fume hood to minimize inhalation exposure.[4] Respiratory protection is an essential secondary defense under specific conditions:

  • Weighing Operations: When handling the solid powder outside of a containment glove box, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particulates.

  • Emergency/Spill Response: In the event of a significant spill or loss of ventilation, a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) is required.[12]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is critical for minimizing risk.

  • Pre-Operational Safety Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure that a safety shower and eyewash station are unobstructed and accessible.[4]

    • Designate a specific area within the hood for the procedure.

    • Prepare all necessary equipment and reagents before retrieving the chemical.

    • Assemble the designated hazardous waste container in the hood.

  • Donning PPE:

    • Don PPE in the correct order: lab coat, then safety goggles and/or face shield, then respirator (if required), and finally, gloves.

  • Chemical Handling:

    • Conduct all manipulations of the compound deep within the fume hood sash.

    • When weighing the solid, use gentle motions to avoid creating airborne dust.[12]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[4]

  • Decontamination and Cleanup:

    • After the procedure, decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Wipe down the exterior of all equipment before removing it from the fume hood.

    • Place all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) directly into the designated hazardous waste container.[13]

Disposal Plan: Ensuring Compliant Waste Management

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation: All materials that have come into contact with 3-Bromo-6-methylpyrazine-2-carbonitrile, including surplus chemical, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste: 3-Bromo-6-methylpyrazine-2-carbonitrile."

  • Final Disposal: The sealed container must be disposed of through a licensed professional waste disposal service.[12] This chemical waste must never be discharged into drains or mixed with general laboratory trash.[5][13]

Visualization of the Safety Workflow

The following diagram illustrates the critical path for safely handling this compound, emphasizing the cyclical nature of laboratory safety protocols.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling cluster_disposal Phase 4: Final Disposal A Pre-Op Check (Fume Hood, Eyewash) B Don PPE (Goggles, Coat, Gloves) A->B C Chemical Manipulation (Inside Fume Hood) B->C Proceed to handling D Decontaminate Workspace & Equipment C->D Procedure complete E Segregate & Contain Hazardous Waste D->E F Doff PPE Correctly E->F G Store Waste Securely for Professional Disposal F->G Finalize session

Caption: Safe Handling Workflow for Hazardous Chemicals.

References

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. Medtecs Business Solutions.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Nitrile Gloves Dubai.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. S&S Glove.
  • What Do Nitrile Gloves Protect Against? - Unigloves. Unigloves.
  • SAFETY DATA SHEET - Pyrazinecarbonitrile. Thermo Fisher Scientific.
  • Bromine: incident management. GOV.UK.
  • SAFETY DATA SHEET - Bromoacetonitrile. Fisher Scientific.
  • Material Safety Data Sheet - 6-Bromo-2-naphthaleneacetonitrile. Capot Chemical.
  • SAFETY DATA SHEET - 2-Methylpyrazine. Sigma-Aldrich.
  • 3-Amino-6-bromopyrazine-2-carbonitrile. Sigma-Aldrich.
  • 3-Bromo-6-methylpyridine-2-carbonitrile. PubChem.
  • Safety Data Sheet - 6-Bromo-2,3-difluorobenzonitrile. ChemScene.
  • SAFETY DATA SHEET - 2-Amino-6-methylpyrazine. Fisher Scientific.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • 6-Bromo-3-chloropyrazine-2-carbonitrile SDS. ECHEMI.
  • 3-Amino-6-bromo-pyrazine-2-carbonitrile. Manchester Organics.
  • SAFETY DATA SHEET - 3-Bromo-6-chloro-2-fluorobenzonitrile. CymitQuimica.
  • The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Clemson OPEN.
  • 6-Bromo-3-hydroxypyrazine-2-carboxamide - Safety Data Sheet. Apollo Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.